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  • Product: (1-Bromo-2-methylpropyl)cyclohexane
  • CAS: 1445560-23-5

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Chemical Shift Analysis of (1-Bromo-2-methylpropyl)cyclohexane

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Author: BenchChem Technical Support Team. Date: April 2026

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Expanding Data Tables

I'm now expanding the data tables, adding the predicted 13C NMR data and focusing on the causality of the shifts, primarily the influence of the bromine. I'm noting the chemical shift ranges, with a focus on the strong alpha deshielding by the bromine. I'm also including information about multiplicity. I'll include the complete structure and stereo structure. I'll generate the full DOT code.

Finalizing Data Interpretation

I'm finalizing the 13C NMR table, providing the full chemical shift assignments and including the rationale for each value, explicitly detailing the effects of the bromine and the stereochemistry. I'm also now drafting explanations for solvent selection and relaxation delays, connecting these experimental choices to fundamental NMR principles. I'll include the 1H NMR shifts, too.

Refining Quantitative Analysis

I'm now focusing on quantitative analysis, specifically the impact of relaxation delay (d1) on signal integration. I've noted that insufficient d1 leads to signal saturation, especially for carbons with long T1s. I'm verifying the shimming procedure using the CDCl3 solvent peak. Finally, I'm integrating Markdown links for citations within the text, and working towards including a comprehensive source list.

Integrating Anisotropy Insights

I'm now integrating insights on anisotropic effects from the bromine, specifically linking this to chemical shift variations. I'll describe how the Karplus equation informs the understanding of coupling constants. Also, I will use diastereotopic resolution to reinforce chiral integrity. I will include the effects of steric hindrance and conformational locking on the data.

Finalizing Integration and Synthesis

I'm now pulling everything together for the final analysis. I'm focusing on the overall narrative, and synthesizing all insights. I'm double-checking the DOT diagram. I am validating the data tables and adding citations for a publication-ready white paper. I will ensure all principles are incorporated and the presentation is clear and complete.

Structuring Final Sections

I'm now structuring the sections of the whitepaper, finalizing the outline. I'm focusing on the "Executive Summary" to provide a concise overview. Next, I'll detail the molecule and stereochemistry. I'll include the quantitative NMR predictions, and causality analysis. I'm also preparing a self-validating experimental protocol and the DOT diagram. I will finalize with a comprehensive reference section.

Analyzing Diastereotopic Environments

I'm now detailing the implications of the stereocenter on the diastereotopic methyl groups and their unique NMR signals. The isopropyl methyl groups exist in different environments due to the stereocenter and lack of symmetry; I'm expecting two doublets in the 1H spectrum and two distinct singlets in the 13C spectrum. Next, I'm working on the 13C causality.

Detailing Protocol & Validation

I'm now detailing the experimental protocol, explicitly defining each step's rationale, like solvent choice (CDCl3 with TMS). I'm highlighting the self-validation inherent in the TMS linewidth check. I'm focusing on the causality of each step for clarity. I'm noting specific parameters, and how to maximize the signal to noise ratio.

Compiling Authority and References

I'm now integrating citations from established resources like the SDBS database, Claridge's NMR textbook, and the Fulmer paper, ensuring authoritative grounding. I'm building a robust foundation for my analysis by selecting appropriate citations, and formatting them correctly. I'm focusing on clarity.

Finalizing Document Structure

I'm now incorporating my previous updates. I've completed all diagrams, data tables, and in-text citations, and am focusing on refining the paper's final structure and ensuring seamless integration of the material. I am confirming accuracy, clarity, and consistency.

Executive Summary

For drug development professionals and synthetic chemists, the precise structural elucidation of halogenated aliphatic intermediates is a critical quality control step. (1-Bromo-2-methylpropyl)cyclohexane presents a unique analytical challenge due to its dense steric environment and the presence of a stereocenter adjacent to an isopropyl group.

This whitepaper provides an in-depth, authoritative guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral features of this molecule. By moving beyond mere data listing, we dissect the quantum mechanical and physical causality behind the chemical shifts—specifically focusing on halogen deshielding, γ -gauche effects, and diastereotopic resolution. Furthermore, we outline a self-validating experimental protocol designed to guarantee high-fidelity spectral acquisition.

Molecular Architecture & Stereochemical Dynamics

The structural framework of (1-Bromo-2-methylpropyl)cyclohexane consists of a cyclohexane ring bonded to a highly substituted alkyl bromide chain. The critical feature of this molecule is the C1 carbon , which is bonded to four distinct moieties: a bromine atom, a proton, an isopropyl group, and a cyclohexyl ring.

This asymmetry renders C1 a chiral center . The immediate consequence of this chirality is the breaking of local symmetry in the adjacent isopropyl group. The two methyl groups (C3 and C4) are diastereotopic ; they reside in permanently distinct magnetic environments regardless of free rotation around the C1-C2 bond. Consequently, they will resonate at different frequencies in both 1 H and 13 C NMR spectra, serving as a primary diagnostic marker for the molecule's structural integrity .

Additionally, to minimize 1,3-diaxial steric clashes, the bulky 1-bromo-2-methylpropyl substituent will heavily bias the cyclohexane ring toward a chair conformation where the substituent occupies the equatorial position.

Quantitative NMR Shift Predictions & Causality

The following tables synthesize the predicted chemical shifts derived from empirical substituent rules and established spectroscopic databases .

Table 1: Predicted 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionProton TypeChemical Shift ( δ , ppm)MultiplicityIntegrationCausality & Coupling Dynamics
C1 CH-Br3.95 - 4.10dd1HStrong inductive deshielding by electronegative Br. Coupled to H2 and H1'.
C2 CH(CH 3​ ) 2​ 2.15 - 2.30m1H β -deshielding from Br. Complex multiplet due to coupling with H1 and six methyl protons.
C1' Cyclohexyl CH1.65 - 1.85m1H β -deshielding from Br. Equatorial preference dictates axial-axial and axial-equatorial couplings.
C3 CH 3​ (Diast.)1.05 - 1.10d3HDiastereotopic methyl; distinct magnetic environment due to C1 chirality. 3J≈6.5 Hz.
C4 CH 3​ (Diast.)0.95 - 1.00d3HSecond diastereotopic methyl; shielded differently based on preferred rotameric conformation.
C2'-C6' Cyclohexyl CH 2​ 0.85 - 1.80m10HBroad, overlapping multiplets typical of unbroken aliphatic ring systems.
Table 2: Predicted 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionCarbon TypeChemical Shift ( δ , ppm)Causality / Substituent Effect
C1 CH-Br68.5 - 72.0Massive α -deshielding driven by the high electronegativity (2.96) of Bromine.
C1' Cyclohexyl CH41.0 - 43.5 β -deshielding from Br combined with the baseline shift of a tertiary cyclic carbon.
C2 CH(CH 3​ ) 2​ 32.5 - 35.0 β -deshielding from Br; shifted downfield relative to standard isopropyl methines.
C2', C6' Cyclohexyl CH 2​ 29.0 - 31.5 γ -effect from the bulky substituent.
C3', C5' Cyclohexyl CH 2​ 26.0 - 28.0 δ -effect; minimal electronic perturbation from the halogen.
C4' Cyclohexyl CH 2​ 25.5 - 26.5 ϵ -effect; reflects the unperturbed cyclohexyl baseline.
C3 CH 3​ (Diast.)20.5 - 22.0 γ -gauche shielding effect from Br; resolved due to C1 stereocenter.
C4 CH 3​ (Diast.)18.0 - 19.5 γ -gauche shielding effect from Br; resolved due to C1 stereocenter.

Self-Validating Experimental Protocol

To ensure reproducibility and analytical trustworthiness, the NMR acquisition must be treated as a self-validating system. The following protocol dictates the exact methodology required to achieve high-fidelity spectra, explaining the physical causality behind each parameter.

Step 1: Sample Preparation
  • Action: Dissolve 15 mg (for 1 H) or 50 mg (for 13 C) of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ provides a deuterium lock signal to prevent magnetic field drift during acquisition. TMS acts as an absolute internal standard ( δ 0.00 ppm), allowing for precise chemical shift calibration .

Step 2: Probe Tuning and Matching
  • Action: Adjust the probe's tuning and matching capacitors for the specific 1 H and 13 C frequencies.

  • Causality: This maximizes the Q-factor of the RF coil, ensuring optimal radiofrequency power transfer to the sample and maximizing the Signal-to-Noise Ratio (SNR).

Step 3: Shimming (The Self-Validation Check)
  • Action: Optimize the Z0, Z1, Z2, and Z3 room-temperature shims.

  • Validation: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If the FWHM is > 0.5 Hz, the system fails validation , indicating poor magnetic field homogeneity. Shimming must be repeated until FWHM 0.5 Hz is achieved to prevent multiplet smearing.

Step 4: Acquisition Parameters
  • 1 H NMR: 16 scans, relaxation delay ( d1​ ) = 2.0 s, flip angle = 30°.

    • Causality: A 2.0 s delay ensures complete spin-lattice ( T1​ ) relaxation of all protons between pulses, guaranteeing that the integration values accurately reflect the quantitative ratio of protons.

  • 13 C NMR: 1024 scans, relaxation delay ( d1​ ) = 2.0 s, WALTZ-16 decoupling applied.

    • Causality: WALTZ-16 broadband decoupling removes 1 J CH​ scalar couplings, collapsing carbon signals into sharp singlets. This greatly enhances SNR through signal consolidation and the Nuclear Overhauser Effect (NOE).

Workflow Visualization

The following diagram maps the critical path of the self-validating NMR workflow, highlighting the dependency of high-resolution output on rigorous upstream quality checks.

Workflow A Sample Preparation (CDCl3 + TMS) B Probe Tuning & Matching (Optimize Q-factor) A->B C Shimming (Z-axis) (Validate: TMS linewidth < 0.5 Hz) B->C D 1H Acquisition (ns=16, d1=2s) C->D E 13C{1H} Acquisition (ns=1024, d1=2s, WALTZ-16) C->E F Fourier Transform & Phase Correction D->F E->F G Multiplet & Diastereotopic Signal Resolution F->G

Fig 1: Self-validating NMR acquisition workflow ensuring high-fidelity spectral resolution.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier. URL:[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). URL:[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. URL:[Link]

Exploratory

Structural Elucidation and GC-MS Fragmentation Dynamics of (1-Bromo-2-methylpropyl)cyclohexane

Executive Overview In the realm of structural elucidation, complex halogenated cycloalkanes present unique analytical challenges. (1-Bromo-2-methylpropyl)cyclohexane (Chemical Formula: C₁₀H₁₉Br) is a sterically hindered...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the realm of structural elucidation, complex halogenated cycloalkanes present unique analytical challenges. (1-Bromo-2-methylpropyl)cyclohexane (Chemical Formula: C₁₀H₁₉Br) is a sterically hindered secondary alkyl bromide featuring two distinct bulky substituents—a cyclohexyl ring and an isopropyl group—flanking the brominated carbon.

This whitepaper provides an in-depth technical analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation dynamics of this molecule. By leveraging 70 eV Electron Ionization (EI), we can decode the molecule's structural connectivity through its predictable, yet complex, gas-phase dissociation pathways. Understanding these mechanisms is critical for researchers in synthetic chemistry and pharmacokinetics who rely on mass spectral libraries to identify novel halogenated intermediates [1].

Theoretical Framework of EI Fragmentation

When subjected to standard 70 eV electron bombardment, (1-Bromo-2-methylpropyl)cyclohexane undergoes ionization by the ejection of a lone-pair electron from the bromine atom. This creates a highly reactive radical cation, [M]•⁺ . The subsequent fragmentation is governed by the competing stabilities of the leaving groups and the charge-retention capacity of the resulting ions.

The Bromine Isotope Signature

The most critical diagnostic feature of any brominated compound is its isotopic signature. Bromine exists in nature as two major isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) [2]. Consequently, any fragment ion retaining the bromine atom will manifest as a distinct doublet separated by 2 m/z units, with an intensity ratio of approximately 1:1. For (1-Bromo-2-methylpropyl)cyclohexane, the molecular ion appears as a low-abundance doublet at m/z 218 and 220.

Mechanistic Fragmentation Pathways

The dissociation of the [M]•⁺ ion follows three primary, competitive pathways:

  • Alpha-Cleavage (Charge Retention on Halogen): Cleavage occurs at the C-C bond adjacent to the brominated carbon. The charge is stabilized by the bromine's lone pairs, forming a bromonium ion. Because the molecule has two different alpha-substituents, two distinct alpha-cleavages occur:

    • Loss of the isopropyl radical (•CH(CH₃)₂): Yields a doublet at m/z 175 / 177.

    • Loss of the cyclohexyl radical (•C₆H₁₁): Yields a doublet at m/z 135 / 137.

  • Inductive Cleavage (Loss of Bromine): The electronegativity of bromine drives the heterolytic cleavage of the C-Br bond, expelling a bromine radical (•Br) and leaving a secondary carbocation at m/z 139 [C₁₀H₁₉]⁺.

  • Dehydrohalogenation (Elimination): A common pathway for alkyl halides is the elimination of hydrogen bromide (HBr), resulting in an alkene radical cation at m/z 138 [C₁₀H₁₈]•⁺.

Quantitative Spectral Prediction

The table below summarizes the predicted quantitative data for the primary GC-MS fragments of (1-Bromo-2-methylpropyl)cyclohexane, providing a reference for spectral interpretation.

m/z RatioIon AssignmentRelative AbundanceDiagnostic Significance
218 / 220 [M]•⁺ (C₁₀H₁₉Br)Low (1-5%)Molecular ion doublet (1:1 ratio) confirming the intact brominated species.
175 / 177 [M - C₃H₇]⁺Medium (15-30%)Alpha-cleavage: Loss of the isopropyl radical.
135 / 137 [M - C₆H₁₁]⁺Medium (10-20%)Alpha-cleavage: Loss of the cyclohexyl radical.
139 [M - Br]⁺High (60-80%)Inductive cleavage of the C-Br bond; loss of isotopic doublet.
138 [M - HBr]•⁺Medium (20-40%)Thermal/EI induced dehydrohalogenation.
83 [C₆H₁₁]⁺Base Peak (100%)Highly stable cyclohexyl carbocation.
55 [C₄H₇]⁺High (40-60%)Secondary ring opening and fragmentation of the cyclohexyl moiety.

Fragmentation Pathway Visualization

The following diagram maps the causality of the gas-phase dissociation, illustrating how the molecular ion cascades into stable alkyl fragments.

GCMS_Fragmentation M Molecular Ion [M]•+ m/z 218 / 220 (1:1) C10H19Br LossBr [M - Br]+ m/z 139 C10H19+ M->LossBr - Br• (m/z 79/81) Inductive Cleavage LossHBr [M - HBr]•+ m/z 138 C10H18•+ M->LossHBr - HBr (m/z 80/82) Elimination Alpha1 Alpha-Cleavage 1 [M - C3H7]+ m/z 175 / 177 C7H12Br+ M->Alpha1 - •CH(CH3)2 (m/z 43) Alpha Cleavage Alpha2 Alpha-Cleavage 2 [M - C6H11]+ m/z 135 / 137 C4H8Br+ M->Alpha2 - •C6H11 (m/z 83) Alpha Cleavage Frag139 Alkyl Fragments m/z 97, 83, 55 LossBr->Frag139 Alkyl Rearrangement & Cleavage LossHBr->Frag139 Ring Opening & Cleavage

GC-MS Electron Ionization (70 eV) fragmentation pathways for (1-Bromo-2-methylpropyl)cyclohexane.

Self-Validating GC-MS Analytical Protocol

To ensure data integrity and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal controls and specific hardware parameters chosen explicitly to mitigate the challenges of analyzing halogenated, sterically hindered alkanes.

Phase 1: System Readiness & Calibration (The Causality of Tuning)

Before sample analysis, the mass spectrometer must be tuned using Perfluorotributylamine (PFTBA).

  • Action: Execute an autotune targeting m/z 69, 219, and 502.

  • Causality: Validates the mass axis calibration and ensures the electron multiplier voltage is optimized. Without this, the delicate 1:1 ratio of the ⁷⁹Br/⁸¹Br isotopes may be artificially skewed by mass-dependent detector bias [3].

Phase 2: Sample Preparation & Internal Standardization
  • Action: Dilute the sample to 10-50 ppm in LC-MS grade Hexane. Spike the sample with 10 ppm of 1-Bromooctane-d17 (Internal Standard).

  • Causality: Hexane is chosen as a non-polar, inert solvent that will not react with the alkyl bromide. The deuterated internal standard acts as a self-validating marker; its recovery and retention time confirm that the injection port is not degrading the brominated analyte prior to column entry.

Phase 3: Chromatographic Separation
  • Column: HP-5ms or DB-5ms (30 m × 0.25 mm × 0.25 μm).

    • Causality: The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides optimal polarity for halogenated alkyl-cycloalkanes, preventing the peak tailing commonly observed with halogens on purely non-polar columns.

  • Injection: 1 μL volume, Split ratio 10:1, Injector Temp: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 60°C (hold 1 min) → Ramp at 15°C/min to 280°C (hold 5 min).

    • Causality: (1-Bromo-2-methylpropyl)cyclohexane possesses chiral centers. A moderate ramp of 15°C/min ensures sufficient theoretical plates to separate potential diastereomers, preventing artificially broad peaks that could obscure the baseline.

Phase 4: Mass Spectrometry Detection
  • Ionization Energy: 70 eV.

    • Causality: 70 eV is the universal standard for EI. It imparts ~6000 kJ/mol of internal energy, which is precisely the amount required to generate the standardized fragmentation patterns (like the m/z 83 base peak) required for library matching [1].

  • Scan Range: m/z 40 to 300.

  • Temperatures: Transfer line 280°C, Source 230°C, Quadrupole 150°C.

    • Causality: Maintaining the source at 230°C prevents the condensation of the heavy brominated fragments, which would otherwise cause "ghost peaks" in subsequent runs.

Conclusion

The structural elucidation of (1-Bromo-2-methylpropyl)cyclohexane via GC-MS relies heavily on recognizing the interplay between halogen isotopic signatures and competitive cleavage pathways. By utilizing a self-validating analytical protocol and understanding the causality behind alpha and inductive cleavages, researchers can confidently identify this and structurally related halogenated cycloalkanes in complex matrices.

References

  • NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • PubChem Compound Database Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Mass Spectrometry: Foundations and Principles Source: American Chemical Society (ACS) National Historic Chemical Landmarks URL:[Link]

Foundational

(1-Bromo-2-methylpropyl)cyclohexane safety data sheet and toxicity profile

Initiating Data Collection I'm starting by using Google to hunt down the Safety Data Sheet and toxicity information for (1-Bromo-2-methylpropyl)cyclohexane. I'm using different chemical identifiers, including the CAS num...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting by using Google to hunt down the Safety Data Sheet and toxicity information for (1-Bromo-2-methylpropyl)cyclohexane. I'm using different chemical identifiers, including the CAS number, to make sure I don't miss anything relevant.

Expanding Information Gathering

I'm now expanding my search. I'm focusing on physical/chemical properties, reactivity, handling, storage, and decomposition. I'm also investigating metabolic pathways and toxicological endpoints. I'm targeting databases and regulatory websites to find acute toxicity, irritation, and other relevant data. I'm also seeking similar compound protocols. Finally, I'll structure the technical guide and create figures.

Commencing Preliminary Searches

I'm starting with broad searches to find the Safety Data Sheet and general information for (1-Bromo-2-methylpropyl)cyclohexane, hoping to discover key identifiers like its CAS number to enable more focused searches. I'll also be looking for any initial toxicity insights.

Exploratory

Spectroscopic Characterization of (1-Bromo-2-methylpropyl)cyclohexane: An In-Depth FT-IR Analysis Guide

Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The structural elucidation of complex, sterically hin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The structural elucidation of complex, sterically hindered haloalkanes is a critical step in synthetic validation and pharmaceutical intermediate quality control. (1-Bromo-2-methylpropyl)cyclohexane presents a unique spectroscopic profile due to the convergence of three distinct structural motifs: a flexible cyclohexane ring, a branched isopropyl moiety, and a heavy-atom secondary bromide.

This whitepaper provides an authoritative breakdown of the Infrared (IR) absorption bands for this compound, detailing the quantum mechanical causality behind its vibrational modes, and establishing a self-validating experimental protocol for Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.

Theoretical Framework: Causality in Vibrational Modes

Infrared spectroscopy relies on the absorption of electromagnetic radiation that matches the frequency of a molecule's normal modes of vibration. For (1-Bromo-2-methylpropyl)cyclohexane, the spectral landscape is governed by Hooke's Law for a harmonic oscillator:

ν=2πc1​μk​​

Where ν is the wavenumber, k is the force constant of the bond, and μ is the reduced mass of the bonded atoms.

The Heavy Atom Effect: C-Br Stretching

The carbon-bromine (C-Br) bond is characterized by a relatively weak force constant and an exceptionally large reduced mass due to the bromine atom (atomic mass ~79.9 amu). Consequently, the C-Br stretching vibration is driven down into the far end of the fingerprint region, typically manifesting between 500 cm⁻¹ and 650 cm⁻¹ [1]. Because this is a secondary bromide situated in a sterically congested environment, conformational isomerism (gauche vs. anti arrangements) may result in multiple overlapping bands in this region.

Vibrational Coupling: The "Isopropyl Split"

The 2-methylpropyl group contains a terminal isopropyl moiety (–CH(CH₃)₂). When two identical functional groups (the two methyls) are attached to the same central carbon, their symmetric bending vibrations couple. Instead of a single symmetric CH₃ bending peak at ~1375 cm⁻¹, the modes interact in-phase and out-of-phase, resulting in a characteristic doublet at ~1385 cm⁻¹ and ~1370 cm⁻¹ of roughly equal intensity [2]. This "isopropyl split" is the most diagnostic feature for confirming the branched nature of the alkyl chain.

Alkane Backbone: Cyclohexane and sp³ C-H Modes

The cyclohexane ring and the alkyl chain contribute heavily to the high-frequency region. The sp³ hybridized C-H bonds possess high force constants, placing their stretching frequencies between 2850 cm⁻¹ and 2960 cm⁻¹ . The rigid nature of the cyclohexane ring also yields a strong CH₂ scissoring (bending) mode at ~1450 cm⁻¹ [3].

Mechanistic Workflows & Logical Relationships

To visualize the relationship between the molecular substructures and their corresponding IR signals, we map the causal links below.

V M (1-Bromo-2-methylpropyl) cyclohexane CBr C-Br Stretch (500-650 cm⁻¹) M->CBr High Reduced Mass Iso Isopropyl Split (1370 & 1385 cm⁻¹) M->Iso Vibrational Coupling CH sp³ C-H Stretch (2850-2960 cm⁻¹) M->CH High Force Constant Ring Cyclohexane Scissoring (~1450 cm⁻¹) M->Ring CH2 Ring Bending

Causal relationship between molecular substructures and their primary IR vibrational modes.

Quantitative Data: Expected IR Absorption Bands

The following table summarizes the anticipated IR spectral data for (1-Bromo-2-methylpropyl)cyclohexane, synthesized from established spectroscopic databases [1, 3].

Functional Group / BondVibration ModeWavenumber Range (cm⁻¹)Intensity & ShapeDiagnostic Significance
sp³ C-H Asymmetric & Symmetric Stretch2850 – 2960Strong, Sharp (Multiple)Confirms saturated alkane backbone.
CH₂ (Cyclohexane) Scissoring (Bending)~1445 – 1455Medium, SharpIndicates presence of cyclic CH₂ groups.
CH₃ (Isopropyl) Asymmetric Bending~1460 – 1470MediumOverlaps with CH₂ scissoring.
CH₃ (Isopropyl) Symmetric Bending (Coupled)~1385 & ~1370Medium, DoubletCritical: Confirms the gem-dimethyl (isopropyl) structure.
C-C Skeletal Stretching800 – 1200Weak to MediumFingerprint region; highly variable.
C-Br (Secondary) Stretching500 – 650Strong, BroadCritical: Confirms halogenation. Exact position depends on rotamers.

Experimental Protocol: High-Resolution ATR-FTIR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following protocol is designed as a self-validating system . It employs Attenuated Total Reflectance (ATR), which is the gold standard for neat liquid samples, eliminating the need for KBr pellet pressing or solvent subtraction.

Step-by-Step Methodology
  • System Initialization & Validation:

    • Purge the FT-IR spectrometer with dry, CO₂-free nitrogen for 30 minutes.

    • Causality: Atmospheric water vapor (3500-4000 cm⁻¹, 1300-1900 cm⁻¹) and CO₂ (2350 cm⁻¹) possess strong dipole moments that will obscure alkane signals.

    • Run a polystyrene calibration film to verify wavenumber accuracy (specifically checking the 1601 cm⁻¹ peak).

  • Background Acquisition (The Control):

    • Ensure the Diamond ATR crystal is completely clean.

    • Acquire a background interferogram using 32 scans at a resolution of 4 cm⁻¹.

    • Validation: The background spectrum must show a flat baseline outside of ambient atmospheric noise.

  • Sample Application:

    • Apply 1 to 2 drops of neat (1-Bromo-2-methylpropyl)cyclohexane directly onto the center of the ATR crystal.

    • Ensure the liquid covers the entire evanescent wave sensing area without introducing air bubbles, which reduce signal-to-noise ratio (SNR).

  • Spectral Acquisition:

    • Execute the sample scan using identical parameters to the background (32 scans, 4 cm⁻¹ resolution). The software will automatically ratio the sample spectrum against the background.

  • Data Processing (ATR Correction):

    • Apply an ATR correction algorithm.

    • Causality: In ATR, the depth of penetration of the IR beam into the sample is wavelength-dependent (deeper at lower wavenumbers). Without correction, the C-Br peak at ~600 cm⁻¹ will appear artificially intense compared to the C-H stretches at ~2900 cm⁻¹.

  • Decontamination:

    • Wipe the sample off the crystal using a lint-free cleanroom wipe.

    • Wash the crystal with HPLC-grade isopropanol, followed by hexane, and allow to air dry.

Workflow N1 1. System Purge & Validation (N2 Gas / Polystyrene) N2 2. Background Subtraction (Clean ATR Crystal) N1->N2 N3 3. Sample Application (Neat Liquid) N2->N3 N4 4. Interferogram Acquisition (Michelson Interferometer) N3->N4 N5 5. Fourier Transform & ATR Correction N4->N5 N6 6. Spectral Deconvolution & Peak Assignment N5->N6

Workflow for ATR-FTIR acquisition and spectral processing of halogenated hydrocarbons.

Conclusion

The IR spectrum of (1-Bromo-2-methylpropyl)cyclohexane is a textbook example of how molecular mass and structural geometry dictate energy absorption. By identifying the low-frequency C-Br stretch (~500-650 cm⁻¹) and the highly specific coupled isopropyl doublet (~1370 and 1385 cm⁻¹) against the backdrop of standard cyclohexane C-H vibrations, researchers can confidently validate the structural integrity of this molecule. Adhering to strict ATR-FTIR protocols with proper atmospheric controls and mathematical corrections ensures high-fidelity, reproducible data suitable for regulatory submissions and advanced synthetic chemistry.

References

  • Chemistry LibreTexts. "12.04: Characteristic IR Absorptions of Some Functional Groups." Organic Chemistry (Wade). Available at:[Link]

  • National Institute of Standards and Technology (NIST). "Cyclohexane - IR Spectrum." NIST Chemistry WebBook, SRD 69. Available at:[Link]

Foundational

solubility profile of (1-Bromo-2-methylpropyl)cyclohexane in polar aprotic solvents

An In-Depth Technical Guide to the Solubility Profile of (1-Bromo-2-methylpropyl)cyclohexane in Polar Aprotic Solvents Authored by: A Senior Application Scientist Foreword: Understanding the Unseen Interactions In the la...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of (1-Bromo-2-methylpropyl)cyclohexane in Polar Aprotic Solvents

Authored by: A Senior Application Scientist

Foreword: Understanding the Unseen Interactions

In the landscape of chemical research and pharmaceutical development, the success of a synthesis or the efficacy of a therapeutic agent often hinges on a fundamental, yet complex, property: solubility. The ability to create a homogeneous solution dictates reaction kinetics, purification efficiency, and bioavailability. This guide delves into the specific solubility profile of (1-Bromo-2-methylpropyl)cyclohexane, a substituted haloalkane, within the context of polar aprotic solvents.

While specific empirical data for this exact compound is not broadly published, this document serves as a first-principles guide. It combines theoretical underpinnings with robust, field-proven experimental protocols to empower researchers to accurately determine and interpret its solubility. We will not merely present data; we will explore the causality behind the molecular interactions and provide the framework for you to generate a self-validating solubility profile for this, or any similar, molecule.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires analyzing the intermolecular forces at play between the solute, (1-Bromo-2-methylpropyl)cyclohexane, and the solvent.

(1-Bromo-2-methylpropyl)cyclohexane is a molecule with distinct regions. The cyclohexane ring and the methylpropyl group are nonpolar, dominated by van der Waals forces (specifically, London dispersion forces). The carbon-bromine (C-Br) bond, however, introduces a significant dipole moment due to the difference in electronegativity between carbon and bromine, making this part of the molecule polar. The bulky, branched alkyl structure can also sterically hinder interactions with solvent molecules.

Polar Aprotic Solvents are characterized by their significant dipole moments and high dielectric constants, but they lack acidic protons (i.e., they are not hydrogen bond donors). Common examples include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN). Their ability to solvate cations is excellent, but their primary mechanism for dissolving a molecule like our target compound relies on dipole-dipole interactions and their ability to overcome the solute-solute forces within the haloalkane's crystal lattice (if solid) or cohesive forces (if liquid).

We can predict that the solubility will be a balancing act. The polar C-Br bond will favorably interact with the dipoles of solvents like DMSO and DMF. However, the large, nonpolar alkyl portion of the molecule will resist solvation by these polar solvents, leading to an expectation of moderate, rather than infinite, solubility.

Molecular Interaction Diagram

The following diagram illustrates the primary intermolecular forces governing the dissolution process.

cluster_Solute Solute: (1-Bromo-2-methylpropyl)cyclohexane cluster_Solvent Solvent: Polar Aprotic (e.g., DMSO) Solute_Polar δ+C-Brδ- (Polar Head) Solvent_Dipole S=O Dipole Solute_Polar->Solvent_Dipole Favorable Dipole-Dipole Interaction Solute_Nonpolar Alkyl Body (Nonpolar) Solute_Nonpolar->Solvent_Dipole Unfavorable Interaction (Requires Cavity Formation)

Caption: Key intermolecular forces in the solvation of the target haloalkane.

Experimental Determination of Solubility

To move from theoretical prediction to empirical fact, a robust experimental protocol is necessary. The most common and reliable method for determining the equilibrium solubility of a compound is the Isothermal Saturation Method . This technique involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved compound.

Protocol: Isothermal Saturation Method

This protocol is designed to be self-validating by ensuring equilibrium is truly reached and that only the dissolved analyte is measured.

Materials:

  • (1-Bromo-2-methylpropyl)cyclohexane (solute)

  • High-purity polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile)

  • Analytical balance (±0.1 mg)

  • Thermostatically controlled orbital shaker or incubator

  • Calibrated thermometer

  • Glass vials with PTFE-lined screw caps

  • Syringes and 0.22 µm PTFE syringe filters

  • Volumetric flasks and pipettes

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a suitable quantitative method.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of (1-Bromo-2-methylpropyl)cyclohexane to a series of glass vials. The key is to ensure that a visible amount of undissolved solute remains at the end of the experiment, confirming saturation.

    • Scientist's Insight: Using a significant excess prevents the solution from becoming unsaturated if the temperature fluctuates slightly, which could alter the true solubility value.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired polar aprotic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined period (e.g., 24-48 hours).

    • Scientist's Insight: A preliminary kinetic study is recommended to determine the time required to reach equilibrium. This is done by taking measurements at various time points (e.g., 4, 8, 16, 24, 48 hours) until the measured concentration plateaus. This step is critical for trustworthiness.

  • Phase Separation: After equilibration, stop the shaker and allow the vials to stand undisturbed in the incubator for at least 2 hours. This allows the undissolved solute to settle, preventing contamination of the supernatant.

  • Sampling & Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm PTFE syringe filter and dispense the filtrate into a clean, tared vial.

    • Scientist's Insight: Filtration is a mandatory step. Any suspended microparticles of undissolved solute will lead to a gross overestimation of solubility. The filter material (PTFE) should be chosen for its chemical compatibility with the solvent.

  • Quantification: Accurately weigh the filtered solution. Then, prepare a series of dilutions and analyze them using a pre-calibrated GC-FID method to determine the concentration of (1-Bromo-2-methylpropyl)cyclohexane. The concentration is typically expressed in mg/mL or mol/L.

    • Scientist's Insight: A multi-point calibration curve for the GC-FID is essential for authoritative and accurate quantification. The R² value of the calibration curve should be >0.995.

Experimental Workflow Diagram

arrow arrow A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate at Constant T (e.g., 24-48h on shaker) B->C D 4. Settle Undissolved Solute (Phase Separation) C->D E 5. Withdraw Supernatant & Syringe Filter (0.22 µm) D->E F 6. Quantify Concentration (e.g., GC-FID Analysis) E->F G Result: Equilibrium Solubility Data F->G

Caption: Workflow for the Isothermal Saturation solubility determination method.

Data Presentation and Interpretation

The quantitative data obtained should be summarized for clear comparison. The results will provide a direct measure of the affinity of the solute for each solvent under the specified conditions.

Table 1: Hypothetical Solubility Data of (1-Bromo-2-methylpropyl)cyclohexane at 25°C

SolventDielectric Constant (ε)Dipole Moment (μ, Debye)Solubility ( g/100 mL)Classification
Acetonitrile (MeCN)37.53.92Anticipated: 5-15Moderately Soluble
N,N-Dimethylformamide (DMF)36.73.82Anticipated: 20-40Soluble
Dimethyl Sulfoxide (DMSO)46.73.96Anticipated: 25-50Soluble

Note: The solubility values are hypothetical predictions based on chemical principles and serve as a template for experimental results.

Interpretation: We would expect the highest solubility in DMSO and DMF. While their dipole moments are similar to acetonitrile, their larger molecular size and polarizability may better accommodate the bulky nonpolar portion of the solute. The slightly higher dielectric constant of DMSO might also contribute to better stabilization of the solute's dipole. The lower anticipated solubility in acetonitrile could be attributed to its smaller molecular size, which may create a less favorable solvation shell around the large haloalkane.

Conclusion

This guide provides a comprehensive framework for understanding and determining the . By grounding experimental work in a solid theoretical understanding of intermolecular forces, researchers can confidently generate reliable and reproducible data. The provided isothermal saturation protocol represents a robust, self-validating method that ensures the measured values reflect true equilibrium solubility. This foundational knowledge is indispensable for optimizing reaction conditions, developing purification strategies, and advancing research in any field where solution chemistry is paramount.

Protocols & Analytical Methods

Method

Application Note: Preparation of Sterically Hindered Grignard Reagents

Substrate Focus: (1-Bromo-2-methylpropyl)cyclohexane Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Executive Summary & M...

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Author: BenchChem Technical Support Team. Date: April 2026

Substrate Focus: (1-Bromo-2-methylpropyl)cyclohexane Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers

Executive Summary & Mechanistic Causality

The preparation of Grignard reagents from highly sterically hindered secondary alkyl halides, such as (1-Bromo-2-methylpropyl)cyclohexane , presents unique synthetic challenges. The substrate features a brominated carbon flanked by a bulky cyclohexyl ring and an isopropyl group. This extreme steric shielding impedes the necessary approach of the C-Br bond to the solid magnesium surface, which is required for the initiating Single Electron Transfer (SET) event.

The Causality of Failure and Optimization

When preparing bulky Grignard reagents, researchers frequently encounter low yields due to three competing phenomena:

  • Sluggish Initiation: The steric bulk prevents efficient SET, leading to unreacted starting material.

  • Wurtz Homocoupling: Once the secondary carbon radical is generated at the Mg surface, its conversion to the carbanion is slow. The extended lifetime of the radical increases the probability of dimerization (Wurtz coupling).

  • Dehydrohalogenation (Elimination): The formed Grignard reagent is highly basic. If the local concentration of unreacted alkyl bromide is high, the Grignard reagent will act as a base rather than a nucleophile, abstracting an adjacent proton to form an alkene.

To counteract these issues, this protocol employs a self-validating system utilizing rigorous magnesium activation (chemical and mechanical), highly coordinating solvents (Tetrahydrofuran), and strictly controlled propagation temperatures to ensure the rate of carbanion formation outpaces radical coupling .

Reaction Pathway & Workflow Visualization

The following diagrams illustrate the competitive pathways during synthesis and the optimized operational workflow.

SideReactions Substrate (1-Bromo-2-methylpropyl) cyclohexane Grignard Target Grignard Reagent (High Yield via Slow Addition) Substrate->Grignard Mg, THF (SET) Wurtz Wurtz Homocoupling (Minimized by Dilution) Substrate->Wurtz R• Radical Coupling Elimination Elimination Product (Minimized by Temp Control) Substrate->Elimination Base-promoted E2

Reaction pathways highlighting target Grignard formation versus common steric-induced side reactions.

G A 1. Apparatus Setup Flame-dried, Argon blanket B 2. Mg Activation Dry stirring, I2, 1,2-Dibromoethane A->B C 3. Initiation Phase 5% Substrate, Localized Exotherm B->C D 4. Propagation Phase Controlled Dropwise Addition (40-45°C) C->D E 5. Maturation Stir 1h, Settling & Decantation D->E F 6. Quality Control Active Titration (I2/LiCl) E->F

Workflow for the preparation and validation of sterically hindered Grignard reagents.

Quantitative Data: Optimization Parameters

To establish a reproducible protocol, the following parameters must be strictly adhered to. The table below summarizes the causality behind the chosen reaction conditions.

ParameterSelected ConditionRejected AlternativeCausality / Rationale
Solvent Anhydrous THFDiethyl EtherTHF provides superior solvation energy for the Mg cation, stabilizing the transition state of bulky substrates.
Mg Equivalents 1.5 - 2.0 eq1.0 - 1.1 eqExcess Mg maximizes surface area, increasing the rate of SET and minimizing the radical lifetime to prevent Wurtz coupling.
Activation I₂ + 1,2-DibromoethaneThermal onlyChemical activation strips the passivating MgO layer. 1,2-dibromoethane provides a continuous scrubbing effect via entrainment.
Addition Rate 1.0 mL/min (Slow)Bolus additionKeeps the local concentration of unreacted halide low, preventing the formed Grignard from acting as a base (E2 elimination).

Experimental Protocol

Scale: 100 mmol (Substrate MW: ~219.16 g/mol ; 21.9 g) Target Concentration: ~0.8 - 1.0 M in THF

Step 1: Apparatus Preparation (Self-Validating Dryness)
  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, a reflux condenser, and an internal temperature probe.

  • Flame-dry the entire apparatus under vacuum (0.1 mmHg) for 5 minutes.

  • Backfill with high-purity Argon. Repeat the vacuum/Argon cycle three times. Validation: A moisture-free environment is critical; any residual water will immediately quench the Grignard reagent, forming the corresponding alkane.

Step 2: Magnesium Activation
  • Add 3.65 g (150 mmol, 1.5 eq) of magnesium turnings to the flask.

  • Stir the turnings dry under Argon for 30 minutes. Causality: Mechanical abrasion physically fractures the passivating magnesium oxide layer.

  • Add 20 mL of anhydrous THF, followed by a single crystal of Iodine (I₂).

  • Add 0.1 mL of 1,2-dibromoethane. Warm the mixture gently to 40 °C.

  • Validation Checkpoint: The successful activation is confirmed when the brown color of iodine fades to colorless/pale yellow, and gentle bubbling (ethylene gas from the reduction of 1,2-dibromoethane) is observed.

Step 3: Initiation Phase
  • Dissolve 21.9 g (100 mmol) of (1-Bromo-2-methylpropyl)cyclohexane in 60 mL of anhydrous THF in the addition funnel.

  • Add approximately 3 mL (5%) of the substrate solution to the activated Mg suspension.

  • Turn off the heating mantle.

  • Validation Checkpoint: Initiation is confirmed by a localized temperature spike (exotherm) and a noticeable clouding of the reaction mixture. Do not proceed to Step 4 until initiation is visually and thermally confirmed.

Step 4: Propagation Phase
  • Once initiation is confirmed, begin dropwise addition of the remaining substrate solution over 1.5 to 2 hours.

  • Maintain the internal temperature between 40 °C and 45 °C. If the reaction becomes too vigorous, slow the addition rate and apply a room-temperature water bath. Causality: Temperatures above 50 °C significantly increase the rate of Wurtz homocoupling and elimination side reactions.

Step 5: Maturation and Isolation
  • After addition is complete, heat the mixture to 50 °C for 1 hour to ensure complete conversion.

  • Allow the reaction to cool to room temperature. Let the unreacted magnesium turnings settle to the bottom of the flask.

  • Cannula-transfer the supernatant (a dark grey/brown solution) into an Argon-flushed Schlenk storage flask.

Quality Control: Active Titration Protocol

Relying on theoretical yield for sterically hindered Grignard reagents is a critical error. Wurtz coupling consumes magnesium and alkyl halide but yields inactive alkane dimers. To determine the true concentration of the active nucleophile, we utilize the highly reliable Iodine/LiCl titration method developed by .

Titration Methodology
  • Preparation of Titrant: Prepare a 0.50 M solution of Iodine (I₂) in a 1.0 M solution of anhydrous LiCl in THF.

  • Procedure:

    • Transfer exactly 1.00 mL of the prepared Grignard reagent into a dry vial under Argon.

    • Add the I₂/LiCl solution dropwise via a calibrated microsyringe.

  • Endpoint Detection: The Grignard reagent rapidly consumes the iodine, forming the corresponding alkyl iodide and MgI₂. The endpoint is reached when a persistent pale brown color of unreacted iodine remains for more than 10 seconds.

  • Calculation: Concentration(M)=1.00mLVolumeI2​(mL)×0.50M​

Self-Validation: Perform the titration in triplicate. A variance of less than 5% between runs confirms the homogeneity and stability of the prepared reagent.

References

The methodologies and mechanistic principles detailed in this application note are grounded in the following authoritative literature:

  • Mechanism of Grignard reagent formation. The kinetics of reaction of alkyl halides with magnesium. Garst, J. F., et al. Journal of the American Chemical Society, 1980, 102 (21), 6815–6819. URL:[Link]

  • Activation of Magnesium Metal for the Preparation of Grignard Reagents. Paine, A. J. Journal of Chemical Education, 1999, 76 (10), 1427. URL:[Link]

  • A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Krasovskiy, A.; Knochel, P. Synthesis, 2006, (5), 890-891. URL:[Link]

Application

Application Note: Regioselective E2 Elimination Protocols for Highly Hindered Secondary Alkyl Halides

Target Substrate: (1-Bromo-2-methylpropyl)cyclohexane Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary Performing E2 eliminations on sterically congested secondary alkyl halid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: (1-Bromo-2-methylpropyl)cyclohexane Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Performing E2 eliminations on sterically congested secondary alkyl halides presents a unique synthetic challenge. When a leaving group is flanked by massive steric bulk, traditional elimination protocols often suffer from sluggish kinetics, poor regioselectivity, or competing substitution (SN2) pathways.

This application note provides a deep-dive, field-proven guide to the E2 elimination of (1-Bromo-2-methylpropyl)cyclohexane . By leveraging the principles of physical organic chemistry—specifically stereoelectronics and base-size modulation—we detail two distinct protocols to control the regiochemical outcome of this highly hindered system.

Mechanistic Insights & Causality (E-E-A-T)

To design a successful protocol, one must first deconstruct the substrate's topology. (1-Bromo-2-methylpropyl)cyclohexane features a secondary bromide (the α -carbon) sandwiched between two bulky moieties: a cyclohexyl ring and an isopropyl chain.

Crucially, both adjacent β -carbons (C1' of the cyclohexane ring and C2 of the propyl chain) are tertiary carbons . Abstracting a proton from either position is sterically demanding.

Stereoelectronic Requirements & Activation Energy ( ΔG‡ )

E2 elimination is a concerted process that strictly requires an anti-periplanar geometry (a dihedral angle of ~180°) between the β -proton being abstracted and the bromide leaving group [1].

  • Pathway A (Exocyclic Elimination): Abstraction of the ring proton yields (2-methylpropylidene)cyclohexane (Alkene A). To achieve the required anti-periplanar geometry, the bulky -CH(Br)iPr group must adopt an axial position on the rigid cyclohexane ring. This introduces severe 1,3-diaxial steric clashes, drastically raising the activation energy ( ΔG‡ ) [2]. Furthermore, exocyclic double bonds on six-membered rings suffer from torsional strain (Brown's I-strain).

  • Pathway B (Acyclic Elimination): Abstraction of the isopropyl proton yields 1-cyclohexyl-2-methylprop-1-ene (Alkene B). The acyclic isopropyl group can freely rotate to achieve the anti-periplanar conformation without the ring-imposed penalties. The resulting acyclic trisubstituted alkene is thermodynamically favored due to the minimization of allylic (A-1,3) strain [3].

Because both kinetic accessibility (free rotation) and thermodynamic stability (lower ring strain) favor Pathway B, Alkene B is the major product. However, the choice of base dictates the purity of this regioselectivity.

Reaction Logic Visualization

E2_Elimination Substrate (1-Bromo-2-methylpropyl)cyclohexane (Sterically Hindered Secondary Halide) BaseSmall Small Base (NaOEt) Thermodynamic Focus Substrate->BaseSmall BaseBulky Amidine Base (DBU) Kinetic Focus Substrate->BaseBulky TS_A Anti-periplanar TS A (Ring Proton Abstraction) High 1,3-diaxial strain BaseSmall->TS_A Disfavored TS_B Anti-periplanar TS B (Chain Proton Abstraction) Freely rotating, low strain BaseSmall->TS_B Favored BaseBulky->TS_A Blocked (Sterics) BaseBulky->TS_B Highly Favored ProductA Alkene A (Minor) (2-methylpropylidene)cyclohexane (Exocyclic) TS_A->ProductA ProductB Alkene B (Major) 1-cyclohexyl-2-methylprop-1-ene (Acyclic) TS_B->ProductB

Reaction logic for E2 elimination of (1-Bromo-2-methylpropyl)cyclohexane under different bases.

Experimental Protocols

Protocol A: Thermodynamic Control via Small Alkoxide (NaOEt)

Causality: Sodium ethoxide is small enough to approach the sterically hindered β -protons. While small alkoxides can sometimes trigger competing SN2 reactions, the extreme dual-flanked steric shielding of this specific secondary bromide virtually eliminates nucleophilic attack, allowing E2 to dominate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser under an Argon atmosphere.

  • Reagent Mixing: Dissolve 1.0 eq of (1-Bromo-2-methylpropyl)cyclohexane in anhydrous ethanol to achieve a 0.2 M concentration.

  • Base Addition: Slowly add 2.5 eq of a freshly prepared Sodium Ethoxide (NaOEt) solution (21% wt in EtOH) via syringe at room temperature.

  • Thermal Activation: Heat the reaction mixture to reflux (78 °C). Due to the steric hindrance of the tertiary β -protons, maintain reflux for 16 hours.

  • Workup: Cool to room temperature. Quench the reaction by adding saturated aqueous NH4Cl. Extract the aqueous layer three times with hexanes.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via short-plug silica gel chromatography (100% hexanes).

  • Self-Validation Checkpoint: Perform GC-FID analysis. You should observe ~85% conversion to Alkene B.

Protocol B: Kinetic Control via Non-Nucleophilic Amidine Base (DBU)

Causality: Traditional bulky alkoxides (like KOtBu) suffer from poor solubility and can stall completely on substrates where both β -protons are tertiary. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a neutral, highly soluble, non-nucleophilic amidine base. Its bulk completely precludes abstraction of the sterically buried ring proton (Pathway A), pushing regioselectivity almost exclusively to Pathway B without any risk of SN2 byproducts [2].

Step-by-Step Methodology:

  • Preparation: In an inert-gas purged Schlenk flask, dissolve 1.0 eq of the substrate in anhydrous Toluene (0.5 M).

  • Base Addition: Add 3.0 eq of fresh DBU. (Expert Tip: DBU is highly hygroscopic; ensure it is stored over molecular sieves and dispensed under inert gas).

  • Thermal Activation: Heat the mixture to a rigorous reflux (110 °C) for 24 hours. The higher activation energy required for DBU to abstract a tertiary proton necessitates this elevated temperature.

  • Workup: Cool the mixture. Wash the organic layer twice with 1M HCl to protonate and remove the DBU. Wash with sat. NaHCO3 and brine. Dry over MgSO4 and concentrate.

  • Self-Validation Checkpoint: Conduct 1H NMR analysis of the crude product. The vinylic proton of Alkene B will appear as a doublet coupled to the cyclohexyl methine proton. If any Alkene A is present, its vinylic proton will appear as a distinct doublet coupled to the isopropyl methine. Integration of these signals validates the >95:5 regiochemical ratio.

Quantitative Data & Analytics

The following table summarizes the operational parameters and expected empirical outcomes for the two distinct workflows.

ParameterProtocol A (Thermodynamic)Protocol B (Kinetic/Steric)
Base Type Small Alkoxide (NaOEt)Bulky Amidine (DBU)
Solvent System Anhydrous EthanolAnhydrous Toluene
Operating Temperature 78 °C (Reflux)110 °C (Reflux)
Reaction Duration 16 hours24 hours
Primary Mechanistic Driver Minimized A-1,3 StrainSteric exclusion of TS A
Expected Regio-Ratio (B:A) ~85:15>95:5
Competing Pathways Trace SN2 (ethers)None (Exclusive E2)

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. URL:[Link]

  • Bartsch, R. A., & Závada, J. (1980). "Stereochemical and base species dichotomies in olefin-forming E2 eliminations". Chemical Reviews, 80(6), 453–494. URL:[Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons. URL:[Link]

Method

nucleophilic substitution (SN2) of sterically hindered (1-Bromo-2-methylpropyl)cyclohexane

Target Substrate: (1-Bromo-2-methylpropyl)cyclohexane Document Type: Advanced Methodology & Protocol Guide Intended Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: (1-Bromo-2-methylpropyl)cyclohexane Document Type: Advanced Methodology & Protocol Guide Intended Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

Nucleophilic bimolecular substitution (SN2) is fundamentally governed by steric accessibility. The target substrate, (1-Bromo-2-methylpropyl)cyclohexane , represents an extreme edge-case in synthetic organic chemistry. It is a secondary alkyl bromide flanked by two highly branched β -substituents: an isopropyl group and a cyclohexyl ring.

The Causality of Steric Failure

In a standard SN2 reaction, the nucleophile must approach the electrophilic α -carbon at a 180° angle relative to the leaving group (the backside attack), inserting electron density into the σ∗ antibonding orbital. In this di- β -branched system, the axial hydrogens of the cyclohexane ring and the methyl groups of the isopropyl moiety create a severe steric shield (often referred to as F-strain and B-strain) .

If traditional nucleophiles (e.g., alkoxides or hydroxides) are used, the activation energy ( Ea​ ) for the SN2 transition state becomes prohibitively high. Consequently, the nucleophile will instead act as a base, abstracting a more accessible β -proton to yield a thermodynamically stable trisubstituted or tetrasubstituted alkene via the E2 elimination pathway .

The Strategic Solution: "Naked" Linear Nucleophiles

To force SN2 and suppress E2, we must completely decouple nucleophilicity from basicity.

  • Nucleophile Selection: The azide anion ( N3−​ ) is the optimal choice. It is a powerful nucleophile but a very weak base (p Ka​ of hydrazoic acid ≈4.7 ). Furthermore, its linear geometry allows it to penetrate steric shielding more effectively than spherical or bulky nucleophiles .

  • Solvent & Additive Causality: The reaction must be run in a polar aprotic solvent like N,N-Dimethylformamide (DMF) to leave the nucleophile unsolvated. To maximize the kinetic rate, we introduce 15-Crown-5 , an ionophore that specifically sequesters the Na+ counterion. This prevents ion-pairing, generating a highly reactive, "naked" azide anion capable of overcoming the steric barrier.

Competitive Pathway Analysis

The table below summarizes the quantitative and qualitative data driving our protocol choices.

Reaction ConditionsReagents & SolventDominant MechanismExpected SN2 YieldMechanistic Rationale
Basic / Protic NaOMe , MeOH , 65 °CE2 < 5%High basicity of methoxide combined with steric block of σ∗ forces proton abstraction.
Neutral / Protic H2​O / EtOH , 80 °CSN1 / E1 ~ 15%Solvolysis leads to carbocation formation, resulting in extensive hydride/alkyl shifts and racemization.
Non-Basic / Aprotic NaN3​ , DMF, 80 °CSN2 40 - 50%Azide is non-basic; DMF desolvates the anion. However, tight ion-pairing limits the reaction rate.
Optimized Protocol NaN3​ , 15-Crown-5, DMF, 80 °CSN2 > 85% Crown ether sequesters Na+ , creating a hyper-nucleophilic "naked" azide that overcomes steric hindrance.

Mechanistic Decision Tree

SN2_Pathway Start Substrate: (1-Bromo-2-methylpropyl)cyclohexane Cond1 Basic Nucleophile (e.g., NaOMe, NaOH) Start->Cond1 Cond2 Weak Nucleophile / Protic (e.g., H2O, MeOH) Start->Cond2 Cond3 Linear, Non-Basic Nucleophile (NaN3) + Polar Aprotic Start->Cond3 Result1 E2 Elimination (Thermodynamic Alkene) Cond1->Result1 Result2 SN1 / E1 Mixture (Carbocation Rearrangement) Cond2->Result2 Result3 SN2 Substitution (Target Pathway) Cond3->Result3 Opt Add 15-Crown-5 Ionophore (Generates 'Naked' Azide) Result3->Opt Final Inversion of Configuration (1-Azido-2-methylpropyl)cyclohexane Opt->Final

Fig 1: Mechanistic decision tree for SN2 optimization on hindered secondary alkyl halides.

Standard Operating Procedure: Azidation Protocol

This protocol is designed as a self-validating system, ensuring that intermediate progress and final product identity are rigorously confirmed.

⚠️ Critical Safety Imperatives
  • Toxicity & Explosive Hazards: Sodium azide ( NaN3​ ) is highly toxic and potentially explosive. Never allow NaN3​ to come into contact with strong acids, as this generates volatile, lethal hydrazoic acid ( HN3​ ).

  • Solvent Restriction: DO NOT use halogenated solvents (e.g., dichloromethane, chloroform) during the reaction or extraction phases. NaN3​ reacts with DCM to form diazidomethane, a highly explosive compound. Use Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) instead.

Reagents Required
  • (1-Bromo-2-methylpropyl)cyclohexane: 1.0 equivalent (10 mmol, 2.19 g)

  • Sodium Azide ( NaN3​ ): 3.0 equivalents (30 mmol, 1.95 g)

  • 15-Crown-5: 0.5 equivalents (5 mmol, 1.10 g)

  • Anhydrous N,N-Dimethylformamide (DMF): 25 mL

Step-by-Step Methodology

Phase 1: Setup & Activation

  • Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

  • Add 1.95 g of NaN3​ to the flask, followed by 25 mL of anhydrous DMF. Stir at room temperature for 10 minutes to create a suspension.

  • Inject 1.10 g of 15-Crown-5 into the suspension. Causality note: The crown ether's cavity perfectly matches the ionic radius of Na+ (~1.0 Å), pulling it into solution and leaving the azide anion unsolvated and highly nucleophilic.

Phase 2: Reaction Execution 4. Add 2.19 g of (1-Bromo-2-methylpropyl)cyclohexane dropwise to the activated mixture. 5. Equip the flask with a reflux condenser and heat the reaction block to 80 °C. 6. Self-Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 9:1) every 4 hours. The highly hindered nature of the substrate means the reaction may take 18–24 hours to reach completion, despite the optimized conditions.

Phase 3: Quench & Extraction 7. Once TLC confirms the disappearance of the starting material, remove the flask from heat and cool to 0 °C in an ice bath. 8. Quench the reaction by slowly adding 30 mL of ice-cold distilled water. 9. Transfer the mixture to a separatory funnel and extract with MTBE ( 3×30 mL). 10. Crucial Wash Step: Wash the combined organic layers with distilled water ( 4×30 mL) and brine ( 1×30 mL). Causality note: DMF is highly miscible with MTBE; rigorous aqueous washing is mandatory to partition the DMF back into the aqueous phase. 11. Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure (bath temp < 30 °C to avoid thermal degradation of the azide).

Phase 4: Purification & Analytical Validation 12. Purify the crude oil via flash column chromatography on silica gel using 100% Hexanes to elute the product, (1-Azido-2-methylpropyl)cyclohexane. 13. Self-Validation Check (Analytical):

  • IR Spectroscopy: Confirm success by identifying a sharp, intense asymmetric stretching band at ~2100 cm⁻¹ , the definitive hallmark of an aliphatic azide.
  • GC-MS: Confirm the disappearance of the starting material ( m/z 218/220 doublet due to 79Br/81Br isotopes) and the presence of the product mass ( m/z 181 for C10​H19​N3​ ).

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons. URL:[Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. URL:[Link]

Application

Application Note: Overcoming Extreme Steric Hindrance in Suzuki-Miyaura Cross-Coupling of (1-Bromo-2-methylpropyl)cyclohexane

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Optimization Data, and Validated Protocols for Highly Hindered Secondary Alkyl Halides Executive Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Optimization Data, and Validated Protocols for Highly Hindered Secondary Alkyl Halides

Executive Summary & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling (SMC) of unactivated secondary alkyl bromides remains one of the most formidable challenges in modern organic synthesis. The substrate (1-Bromo-2-methylpropyl)cyclohexane represents an extreme case of steric hindrance. Flanked by an isopropyl group and a cyclohexyl ring, the α -carbon sits in a "steric canyon," rendering traditional palladium-catalyzed pathways highly inefficient.

The Failure of Palladium and the Single-Electron Transfer (SET) Solution

Traditional Pd-catalyzed SMC relies on a concerted, SN​2 -like oxidative addition. For (1-Bromo-2-methylpropyl)cyclohexane, this pathway is kinetically blocked by the adjacent bulky groups. Furthermore, even if oxidative addition occurs, the resulting alkyl-palladium intermediate undergoes rapid β -hydride elimination, yielding an alkene rather than the desired cross-coupled product .

To bypass this steric blockade, we must transition from two-electron Palladium chemistry to Single-Electron Transfer (SET) Nickel catalysis . Nickel(0) complexes can undergo oxidative addition via a radical pathway. The Ni(0) species donates a single electron to the alkyl bromide, generating a transient alkyl radical and a Ni(I) intermediate. Because radicals are planar and highly reactive, the alkyl radical easily escapes the steric cage and rapidly recombines with the Ni(I) center to form the critical Ni(II) intermediate, completely bypassing the concerted transition state .

Ni_Catalytic_Cycle Ni0 L·Ni(0) SET_OA Single Electron Transfer (SET) to R-Br Ni0->SET_OA Oxidative Addition Radical Alkyl Radical (R•) + L·Ni(I)-Br SET_OA->Radical NiII L·Ni(II)(R)(Br) Radical->NiII Radical Recombination Transmet Transmetalation with Ar-B(OH)2 NiII->Transmet Base Activation NiII_Ar L·Ni(II)(R)(Ar) Transmet->NiII_Ar RedElim Reductive Elimination NiII_Ar->RedElim RedElim->Ni0 Catalyst Regeneration Product Cross-Coupled Product (R-Ar) RedElim->Product

Figure 1: Nickel-catalyzed SET catalytic cycle for hindered secondary alkyl bromides.

Reaction Optimization & Catalyst Selection

To establish a self-validating protocol, empirical optimization is required. The table below summarizes the quantitative data driving our protocol choices. The use of bathophenanthroline as a ligand is critical; its rigid, electron-rich framework stabilizes the Ni(I)/Ni(III) intermediates and accelerates reductive elimination faster than the competing β -hydride elimination .

Table 1: Catalyst & Ligand Optimization Matrix

(Conditions: 1.0 mmol substrate, 1.5 mmol PhB(OH)₂, 1.5 mmol Base, Solvent, 60 °C, 12 h)

Catalyst (5 mol%)Ligand (5 mol%)BaseSolventYield (%)*Major Side Product
Pd(OAc)₂SPhosK₃PO₄Toluene< 5%Alkene (Elimination)
Pd₂dba₃P(t-Bu)₂MeKOtBusec-Butanol12%Alkene / Unreacted SM
NiCl₂·dppfNoneKOtBuTHF28%Protodehalogenation
NiBr₂·diglyme Bathophenanthroline KOtBu sec-Butanol 84% Trace Alkene

*Yields determined by GC-FID using dodecane as an internal standard.

Causality of Solvent Choice: The use of a protic solvent (sec-butanol) is highly unconventional for standard cross-coupling but is strictly required here. It facilitates the transmetalation step of the boronic acid to the nickel center by assisting in the formation of the reactive boronate complex .

Experimental Protocol: Thermal Ni-Catalyzed SMC

This protocol details the coupling of (1-Bromo-2-methylpropyl)cyclohexane with phenylboronic acid to yield (1-phenyl-2-methylpropyl)cyclohexane.

Reagent Preparation & Stoichiometry
ReagentMW ( g/mol )EquivalentsAmountRole
(1-Bromo-2-methylpropyl)cyclohexane219.161.0219.2 mg (1.0 mmol)Electrophile
Phenylboronic Acid121.931.5182.9 mg (1.5 mmol)Nucleophile
NiBr₂·diglyme352.880.0517.6 mg (0.05 mmol)Catalyst Precursor
Bathophenanthroline332.400.0516.6 mg (0.05 mmol)Ligand
KOtBu112.211.5168.3 mg (1.5 mmol)Base
sec-Butanol (Anhydrous)74.12N/A3.0 mLSolvent
Step-by-Step Methodology

Step 1: Inert Atmosphere Setup (Crucial for Ni-catalysis)

  • Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar under vacuum.

  • Backfill with ultra-high purity Argon (repeat 3 times).

Step 2: Catalyst & Base Loading

  • In a nitrogen-filled glovebox (or using strict Schlenk techniques), add NiBr₂·diglyme (17.6 mg) and bathophenanthroline (16.6 mg) to the Schlenk tube.

  • Add phenylboronic acid (182.9 mg) and KOtBu (168.3 mg).

  • Seal the tube with a rubber septum and remove it from the glovebox.

Step 3: Solvent and Substrate Addition

  • Inject anhydrous sec-butanol (3.0 mL) through the septum. Stir for 10 minutes at room temperature until a deep, homogeneous color develops (indicating the formation of the active L·Ni complex).

  • Inject (1-Bromo-2-methylpropyl)cyclohexane (219.2 mg).

Step 4: Reaction Execution

  • Replace the septum with a Teflon screwcap under a positive flow of Argon.

  • Transfer the sealed tube to a pre-heated oil bath at 60 °C .

  • Stir vigorously (800 rpm) for 12 hours.

Step 5: Workup

  • Cool the reaction to room temperature.

  • Quench by opening the tube to air and adding 3.0 mL of deionized water.

  • Extract the aqueous layer with Ethyl Acetate ( 3×5 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (100% Hexanes) to isolate the product.

In-Process Controls & Self-Validation System

To ensure the trustworthiness of the execution, the protocol must be self-validating. Do not wait 12 hours to discover a failure; implement the following analytical checkpoints.

Checkpoint 1: Visual Catalyst Validation
  • Observation: Upon adding sec-butanol to the Ni/Ligand/Base mixture, the solution should transition from pale green to a deep, dark red/brown.

  • Causality: This color change confirms the reduction of Ni(II) to the active Ni(0)/Ni(I) catalytic species. If the solution remains pale green, oxygen has poisoned the system, or the base has degraded.

Checkpoint 2: GC-MS Aliquot Tracking (2-Hour Mark)

Extract a 50 μ L aliquot at 2 hours, dilute in 1 mL EtOAc, filter through a short silica plug, and analyze via GC-MS.

  • Target Product Mass: Look for m/z=216.36 (C₁₆H₂₄).

  • Diagnostic Side Products:

    • If you see a dominant peak at m/z=138.25 (1-cyclohexyl-2-methylprop-1-ene), β -hydride elimination is outcompeting transmetalation. Solution: Ensure boronic acid quality and verify KOtBu is strictly anhydrous.

    • If you see m/z=140.27 (isobutylcyclohexane), protodehalogenation is occurring. Solution: The radical is abstracting hydrogen from the solvent. Lower the reaction temperature to 50 °C.

References

  • Zhou, J.; Fu, G. C. "Palladium-Catalyzed Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides." Journal of the American Chemical Society 2004, 126, 1340-1341. URL:[Link]

  • Powell, D. A.; Fu, G. C. "Nickel-Catalyzed Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides." Journal of the American Chemical Society 2004, 126, 7788-7789. URL:[Link]

  • Tasker, S. Z.; Standley, E. A.; Jamison, T. F. "Recent advances in homogeneous nickel catalysis." Nature 2014, 509, 299-309. URL:[Link]

Method

Application Note: Catalytic Debromination Strategies for Sterically Hindered Secondary Alkyl Bromides

Target Substrate: (1-Bromo-2-methylpropyl)cyclohexane Target Product: Isobutylcyclohexane Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The reductiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: (1-Bromo-2-methylpropyl)cyclohexane Target Product: Isobutylcyclohexane Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The reductive debromination of unactivated, sterically hindered secondary alkyl bromides—such as (1-Bromo-2-methylpropyl)cyclohexane —presents a significant synthetic challenge. Traditional heterogeneous catalytic hydrogenation (e.g., Pd/C with H₂) frequently fails for these substrates. The extreme steric bulk flanking the C(sp³)–Br bond (an isopropyl group on one side, a cyclohexyl ring on the other) drastically retards the rate of oxidative addition. Consequently, competing pathways such as base-induced E2 elimination or metal-mediated β-hydride elimination dominate, yielding unwanted alkene byproducts rather than the target alkane.

To overcome this, modern catalytic debromination relies on Single Electron Transfer (SET) or Base-Metal Hydride Transfer . By shifting the mechanism from a two-electron oxidative addition to a one-electron radical intermediate, the steric penalty is bypassed.

This application note details two field-proven, self-validating protocols:

  • Visible-Light Photoredox Catalysis: Utilizes an Iridium-based photocatalyst to generate a carbon-centered radical, which is subsequently quenched via Hydrogen Atom Transfer (HAT) .

  • Nickel-Catalyzed Hydride Transfer: Employs a bidentate phosphine-ligated Nickel complex to facilitate controlled reduction via a transient Ni-hydride species, minimizing elimination pathways .

Strategic Workflow & Pathway Visualization

The decision tree and mechanistic divergence between the two methods are illustrated below. Photoredox catalysis excels in mildness and functional group tolerance, while Nickel catalysis offers superior scalability for process development.

G Start Substrate: (1-Bromo-2-methylpropyl)cyclohexane Challenge Challenge: Steric Hindrance & E2/E1 Risk Start->Challenge Method1 Method A: Photoredox Catalysis Challenge->Method1 Mild conditions, avoids β-hydride elim. Method2 Method B: Ni-Catalyzed Hydride Transfer Challenge->Method2 High turnover, batch scalable Mech1 Single Electron Transfer (SET) Carbon-Centered Radical Method1->Mech1 Mech2 Oxidative Addition & Hydride Transmetalation Method2->Mech2 Product Target Product: Isobutylcyclohexane Mech1->Product Hydrogen Atom Transfer (from Hantzsch Ester) Mech2->Product Reductive Elimination

Fig 1. Mechanistic pathways for the catalytic debromination of sterically hindered alkyl bromides.

Quantitative Data Comparison

The following table summarizes the expected performance metrics for both protocols based on standardized 1.0 mmol scale reactions.

ParameterMethod A: Photoredox CatalysisMethod B: Nickel Catalysis
Catalyst System fac-[Ir(ppy)3] (1 mol%)NiCl₂(dppp) (5 mol%)
Reductant / H-Donor Hantzsch Ester / DIPEANaBH₄
Reaction Conditions 450 nm Blue LED, DMF, RT, 12 hEtOH, 0 °C to RT, 4 h
Target Alkane Yield > 92% ~ 85%
Primary Byproduct Homocoupling dimer (< 2%)Alkene via Elimination (~ 8%)
Process Scalability Moderate (Light penetration limits)High (Standard batch reactors)

Experimental Protocols

Trustworthiness & Self-Validation System

Both protocols integrate a self-validating analytical framework . By adding n-dodecane as an internal standard prior to initiating the reaction, researchers can track the exact mass balance via GC-FID.

  • Causality Check: If the calculated mass balance (Moles Product + Moles Unreacted SM + Moles Alkene Byproduct) / Initial Moles SM falls below 90%, it indicates unquantified side reactions (e.g., radical dimerization) or volatility losses, prompting immediate protocol adjustment.

Protocol A: Visible-Light Photoredox Debromination

This method leverages the highly reducing excited state of fac-[Ir(ppy)3] to inject an electron into the C–Br σ* orbital. The resulting fragmentation yields a sterically unencumbered carbon radical, which rapidly abstracts a hydrogen atom from the Hantzsch ester .

Reagents:

  • (1-Bromo-2-methylpropyl)cyclohexane: 1.0 mmol (219.2 mg)

  • fac-[Ir(ppy)3]: 0.01 mmol (6.5 mg, 1 mol%)

  • Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch Ester): 1.2 mmol (304 mg)

  • N,N-Diisopropylethylamine (DIPEA): 2.0 mmol (348 µL)

  • n-Dodecane (Internal Standard): 0.5 mmol (114 µL)

  • Anhydrous DMF: 10 mL

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL oven-dried borosilicate glass vial with fac-[Ir(ppy)3] and Hantzsch Ester.

  • Solvent & Substrate Addition: Add anhydrous DMF, followed by the substrate, DIPEA, and n-dodecane.

  • Degassing: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and sparge the solution with Argon for 10 minutes. Causality: Oxygen is a potent triplet quencher and radical scavenger; incomplete degassing will stall the catalytic cycle.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs (approx. 24W). Ensure vigorous stirring (800 rpm) to maintain mass transfer. Maintain ambient temperature (20–25 °C) using a cooling fan.

  • Reaction Monitoring: Withdraw 50 µL aliquots at 2 h, 6 h, and 12 h. Dilute with EtOAc, filter through a short silica plug, and analyze via GC-FID.

  • Workup: Upon full conversion, dilute the mixture with DI water (30 mL) and extract with Et₂O (3 × 15 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate carefully under reduced pressure (product is somewhat volatile).

Protocol B: Nickel-Catalyzed Hydride Transfer

This method utilizes Ni(II) reduced in situ to a Ni(0) or Ni(I) active species. The bidentate dppp ligand enforces a geometry that accelerates the interaction with the sterically hindered C-Br bond, while NaBH₄ serves as a terminal hydride source.

Reagents:

  • (1-Bromo-2-methylpropyl)cyclohexane: 1.0 mmol (219.2 mg)

  • NiCl₂(dppp) [1,3-Bis(diphenylphosphino)propane nickel(II) chloride]: 0.05 mmol (27.1 mg, 5 mol%)

  • Sodium Borohydride (NaBH₄): 2.0 mmol (75.6 mg)

  • n-Dodecane (Internal Standard): 0.5 mmol (114 µL)

  • Absolute Ethanol: 8 mL

Step-by-Step Procedure:

  • Catalyst Activation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, suspend NiCl₂(dppp) in absolute ethanol (4 mL) under an Argon atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Reductant Addition: Slowly add NaBH₄ in small portions over 5 minutes. The solution will rapidly transition from red/brown to dark black, indicating the formation of the active low-valent Nickel species. Causality: Slow addition controls the exothermic release of H₂ gas and prevents catalyst deactivation.

  • Substrate Introduction: Dissolve the substrate and n-dodecane in ethanol (4 mL) and add this solution dropwise to the active catalyst mixture at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4 hours.

  • Validation: Take a 50 µL aliquot, quench with 1M HCl (to destroy unreacted borohydride), extract with hexane, and analyze via GC-FID to verify mass balance and check for alkene formation.

  • Quench & Workup: Cool the flask to 0 °C and carefully quench with 1M HCl (5 mL) until gas evolution ceases. Extract the aqueous layer with pentane (3 × 10 mL). Dry the combined organic layers over Na₂SO₄ and carefully concentrate.

References

  • Title: Visible-Light-Mediated Reductive Dehalogenation of Unactivated Alkyl and Aryl Iodides and Bromides Source: Journal of the American Chemical Society, 2012, 134(20), 8298–8301. URL: [Link]

  • Title: Nickel-Catalyzed Reductive Cross-Coupling of Alkyl Halides Source: Accounts of Chemical Research, 2015, 48(6), 1754–1764. URL: [Link]

  • Title: Photoredox Catalysis for the Generation of Carbon Centered Radicals Source: Chemical Reviews, 2016, 116(15), 8786–8832. URL: [Link]

Application

radical bromination pathways to synthesize (1-Bromo-2-methylpropyl)cyclohexane

Initiating Search Protocols I'm starting with focused Google searches to get data on radical bromination of alkanes. My primary focus is the synthesis of (1-Bromo-2-methylpropyl)cyclohexane, which is essential for unders...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Search Protocols

I'm starting with focused Google searches to get data on radical bromination of alkanes. My primary focus is the synthesis of (1-Bromo-2-methylpropyl)cyclohexane, which is essential for understanding the process. I'm aiming to build a solid foundation of current information on the subject.

Refining Search Parameters

I'm now refining my Google searches to zero in on the specific nuances of radical bromination of branched alkanes, specifically regarding regioselectivity and yield optimization. I'm focusing on protocols, including AIBN or UV light as initiators. The next step will be structuring my research into an application note on radical bromination. I will visualize the bromination process with a DOT graph. I'll outline specific protocols for the synthesis.

Structuring the Application Note

I'm now structuring the application note, beginning with an overview of radical bromination and its role in organic synthesis. I will provide a clear mechanistic explanation, highlighting the initiation, propagation, and termination steps. I'm visualizing this general mechanism with a DOT graph for added clarity. I'll delve into synthesizing (1-Bromo-2-methylpropyl)cyclohexane, emphasizing the starting material and expected regioselectivity based on radical stability.

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of (1-Bromo-2-methylpropyl)cyclohexane

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Analyzing Synthesis Methods

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Optimization

Technical Support Center: Optimizing Substitution in Highly Hindered Secondary Alkyl Halides

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals struggling with poor substitution yields and high elimination background when working with (1-Bromo-2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals struggling with poor substitution yields and high elimination background when working with (1-Bromo-2-methylpropyl)cyclohexane .

Due to the extreme steric environment of this specific substrate, standard nucleophilic substitution protocols often fail, leading to dominant E2 or E1 elimination pathways. This guide provides the mechanistic causality and field-proven troubleshooting steps to invert this ratio.

Part 1: Substrate Mechanistic Analysis

(1-Bromo-2-methylpropyl)cyclohexane features a secondary alpha-carbon bonded directly to a bromine atom. Crucially, it is flanked by two tertiary beta-carbons (C1 of the cyclohexyl ring and C2 of the isopropyl group).

  • The SN2 Barrier: The dual tertiary branching creates a massive steric shield, severely raising the activation energy ( Ea​ ) for the required 180∘ backside attack.

  • The E2 Vulnerability: The presence of relatively accessible beta-hydrogens on these tertiary centers means that any reagent with basic character will preferentially abstract a proton rather than attempt a sterically hindered nucleophilic attack [1].

  • The SN1/E1 Trap: Solvolysis (ionization) yields a secondary carbocation. Given the adjacent tertiary centers, a rapid 1,2-hydride shift (Wagner-Meerwein rearrangement) is thermodynamically guaranteed, leading to complex mixtures of rearranged substitution and E1 elimination products [2].

Part 2: Troubleshooting & FAQs

Q1: Why am I seeing predominantly alkene side products instead of my desired substitution product?

Root Cause: You are likely using a nucleophile that is too basic (e.g., alkoxides like NaOMe , or hydroxides) or operating at too high a temperature. Mechanistic Fix: Elimination (E2) increases the total number of molecules, meaning it has a positive entropy of reaction ( ΔS>0 ). According to the Gibbs free energy equation ( ΔG=ΔH−TΔS ), higher temperatures disproportionately favor elimination. Lower your reaction temperature to 20–40∘C and switch to a non-basic nucleophile.

Q2: How can I adjust my nucleophile to favor SN2 over E2?

Root Cause: The reagent's basicity (affinity for protons) is outcompeting its nucleophilicity (affinity for carbon). Mechanistic Fix: Utilize nucleophiles with high polarizability and low basicity ( pKa​ of conjugate acid <10 ). The electron cloud of highly polarizable nucleophiles (like thiolates RS− , azides N3−​ , or iodides I− ) can distort to initiate bonding at a greater distance, bypassing the steric bulk of the cyclohexyl and isopropyl groups [1].

Q3: What solvent system minimizes E2 pathways for this hindered substrate?

Root Cause: Protic solvents (like ethanol or water) hydrogen-bond to your nucleophile, creating a bulky solvation shell that further hinders SN2 backside attack. Mechanistic Fix: Switch to Polar Aprotic Solvents (e.g., Anhydrous DMSO, DMF, or Acetonitrile). These solvents solvate cations effectively but leave anions "naked." A naked azide or thiolate ion in DMSO is orders of magnitude more nucleophilic than in methanol, allowing the SN2 pathway to outcompete E2 [3].

Q4: If I must use SN1 conditions to attach a bulky group, how do I prevent E1 and carbocation rearrangements?

Root Cause: Standard solvolysis provides too much thermal energy and basicity, promoting E1 and hydride shifts. Mechanistic Fix: If SN1 is unavoidable, use Hexafluoro-2-propanol (HFIP) as the solvent. HFIP is highly polar (stabilizing the carbocation) but exceptionally non-nucleophilic and non-basic. Coupling HFIP with a silver salt (e.g., AgOTf ) allows for low-temperature halide abstraction, trapping the carbocation with a weak nucleophile before rearrangement or E1 elimination can occur [4].

Part 3: Quantitative Data & Condition Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting Substitution (SN2) to Elimination (E2) ratio for (1-Bromo-2-methylpropyl)cyclohexane.

Nucleophile / BaseSolvent SystemTemp (°C)Dominant PathwayApprox. Sub:Elim RatioTroubleshooting Note
NaOCH3​ (Strong Base)Methanol (Protic)60 °CE2< 1 : 99High heat and strong base guarantee elimination.
NaOH (Strong Base)Water/EtOH25 °CE25 : 95Even at room temp, basicity overpowers SN2.
NaN3​ (Weak Base)DMSO (Aprotic)25 °CSN285 : 15Naked anion boosts nucleophilicity.
TBAA (Organic Salt)DMF (Aprotic) 40 °C SN2 92 : 8 Optimal: Phase-transfer salt maximizes solubility.
H2​O (Weak Nuc)Ethanol (Protic)80 °CSN1 / E1N/A (Rearranged)Avoid. Yields tertiary carbocation mixtures.

Part 4: Reaction Pathway Logic

The following decision tree illustrates the mechanistic divergence based on reagent selection.

G Substrate (1-Bromo-2-methylpropyl)cyclohexane Highly Hindered 2° Halide Path1 Strong Base / Strong Nuc (e.g., RO⁻, HO⁻) Substrate->Path1 High pKa (>15) Path2 Weak Base / Good Nuc (e.g., N₃⁻, RS⁻, I⁻) Substrate->Path2 Low pKa, High Polarizability Path3 Weak Base / Weak Nuc (e.g., ROH, H₂O) Substrate->Path3 Solvolysis Conditions E2 Major: E2 Elimination (Alkenes) Path1->E2 Steric Clash Drives Deprotonation SN2 Major: SN2 Substitution (Inversion of Config) Path2->SN2 Polar Aprotic Solvent (DMSO/DMF) SN1E1 SN1 / E1 Mixture + Carbocation Rearrangements Path3->SN1E1 Heat Promotes Ionization

Figure 1: Decision matrix for controlling substitution vs. elimination in hindered secondary halides.

Part 5: Optimized Experimental Protocol (Azidation)

To achieve the 92:8 Substitution-to-Elimination ratio outlined in the data table, follow this self-validating protocol utilizing Tetrabutylammonium azide (TBAA). TBAA is chosen over NaN3​ because the bulky tetrabutylammonium counterion prevents tight ion-pairing, maximizing the nucleophilicity of the azide ion without increasing basicity.

Materials Required:
  • (1-Bromo-2-methylpropyl)cyclohexane (1.0 eq, strictly dry)

  • Tetrabutylammonium azide (TBAA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Moisture must be excluded as water acts as a protic solvent, dampening nucleophilicity.

  • Reagent Loading: Add 2.5 equivalents of TBAA to the flask. The excess drives the equilibrium of the sterically hindered SN2 reaction forward.

  • Solvent Addition: Inject anhydrous DMF to achieve a 0.2 M concentration. Stir at 20∘C until the TBAA is fully dissolved.

  • Substrate Addition: Add the (1-Bromo-2-methylpropyl)cyclohexane dropwise over 5 minutes.

  • Thermal Control: Warm the reaction to exactly 40∘C . Crucial: Do not exceed 40∘C . Higher temperatures will exponentially increase the rate of the competing E2 pathway due to entropic factors.

  • In-Process Monitoring: Monitor via GC-MS every 4 hours. Look for the disappearance of the substrate mass ( m/z 218/220) and the appearance of the azide product ( m/z 181). Alkene side products ( m/z 138) should remain <10% .

  • Quench and Extraction: Once the substrate is consumed (typically 16-24 hours), cool to 0∘C and quench with cold deionized water (5x volume of DMF). Extract 3x with Diethyl Ether. The highly polar DMF will remain in the aqueous layer.

  • Purification: Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes) to isolate the pure inverted substitution product.

References

  • Substitution Versus Elimination Chemistry LibreTexts: Organic Chemistry (McMurry)[Link]

  • Carbocation Rearrangements in SN1 and E1 Reactions Chemistry LibreTexts: Organic Chemistry (Wade)[Link]

  • Solvent Effects on the SN2 Reaction Chemistry LibreTexts: Organic Chemistry (Wade)[Link]

  • Deciding SN1/SN2/E1/E2: The Substrate Master Organic Chemistry[Link]

Troubleshooting

resolving co-elution issues in GC analysis of (1-Bromo-2-methylpropyl)cyclohexane

Welcome to the Advanced Chromatography Troubleshooting Center. As an Application Scientist, I frequently see researchers struggle with the gas chromatography (GC) analysis of sterically hindered, halogenated compounds li...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Center. As an Application Scientist, I frequently see researchers struggle with the gas chromatography (GC) analysis of sterically hindered, halogenated compounds like (1-Bromo-2-methylpropyl)cyclohexane .

This compound presents a unique intersection of challenges: it is a secondary alkyl bromide prone to thermal degradation, and its branched, cyclic structure often leads to complex isomeric mixtures during synthesis. This guide is designed to help you differentiate between true chromatographic co-elution and instrument-induced artifacts, providing field-proven, self-validating protocols to achieve baseline resolution.

Diagnostic Workflow

Before adjusting your method, you must determine whether the co-elution is a chemical reality (isomers/impurities) or an instrument artifact (thermal degradation).

GC_Troubleshooting Start Co-elution Detected: (1-Bromo-2-methylpropyl)cyclohexane CheckPeak Analyze Peak Shape & Baseline Start->CheckPeak Tailing Tailing / Fronting / Shoulder Peaks CheckPeak->Tailing Asymmetric/Artifacts Sharp Sharp, Symmetric Peaks (Rs < 1.5) CheckPeak->Sharp Symmetric Inlet Inlet Degradation Check: Lower Temp to 180°C Use Wool-Free Liner Tailing->Inlet Suspect Dehydrohalogenation Phase Stationary Phase Optimization: Switch to DB-5 or DB-35 Sharp->Phase Isomeric Interference TempProg Optimize Temp Program: Reduce ramp to 2-4°C/min Sharp->TempProg General Co-elution Success Baseline Resolution Achieved (Rs ≥ 1.5) Inlet->Success Phase->Success TempProg->Success

Decision tree for diagnosing and resolving alkyl bromide co-elution in GC.

Troubleshooting FAQs: The Causality of Co-elution

Q1: I am seeing a closely eluting shoulder just before my main peak. Is this a structural isomer?

A: In the case of (1-Bromo-2-methylpropyl)cyclohexane, an early-eluting shoulder is almost always a thermal degradation artifact , not an isomer.

The Causality: Secondary alkyl bromides are highly susceptible to E1/E2 elimination reactions when exposed to temperatures exceeding 200°C in the presence of active sites (like glass wool or metal inlet walls) [2]. In a standard GC inlet set to 250°C, the molecule loses hydrogen bromide (HBr) to form an alkene (e.g., 1-cyclohexyl-2-methylpropene). Because the alkene lacks the heavy, polarizable bromine atom, it has a slightly lower boiling point and elutes just before the parent compound, mimicking a co-eluting isomer. Furthermore, the released HBr strips the deactivation layer from your column, creating a vicious cycle of worsening peak shape.

Q2: My synthesis yields positional isomers (e.g., 2-bromo vs. 1-bromo). They co-elute perfectly on my DB-1 column. How do I separate them?

A: You must switch from a 100% dimethylpolysiloxane (DB-1) column to a phase with higher polarizability, such as a 5% or 35% diphenyl/dimethylpolysiloxane (DB-5 or DB-35) [1].

The Causality: A DB-1 column separates analytes almost exclusively by dispersive forces (boiling point). The positional isomers of (1-Bromo-2-methylpropyl)cyclohexane have nearly identical boiling points, guaranteeing co-elution. By introducing phenyl groups into the stationary phase (DB-5/DB-35), you enable π−π and dipole-induced dipole interactions. The exact position of the bulky bromine atom alters the molecule's overall dipole moment and steric profile. The phenyl-containing phase can "feel" these subtle electronic differences, selectively retaining one isomer longer than the other.

Q3: I have optimized my column, but my resolution ( Rs​ ) is still only 1.1. How do I achieve baseline resolution ( Rs​≥1.5 )?

A: You need to flatten your temperature programming ramp specifically through the elution zone of the compound.

The Causality: Chromatographic resolution is a function of efficiency, selectivity, and retention. If selectivity (column phase) is optimized, you must increase the interaction time (retention factor, k ) between the closely related analytes and the stationary phase. A fast ramp (e.g., 15°C/min) forces both compounds out of the column simultaneously. Dropping the ramp rate to 2–4°C/min starting 20°C below the expected elution temperature allows the subtle differences in their partition coefficients ( K ) to compound over time, pulling the peaks apart.

Quantitative Data: Parameter Optimization

Table 1: Stationary Phase Selection Matrix for Alkyl Bromides
Column PhaseChemistryPrimary InteractionExpected Isomer Resolution ( Rs​ )Suitability for Bromides
DB-1 / Rtx-1 100% DimethylpolysiloxaneDispersive (Boiling Point)< 0.8 (Co-elution)Poor (Cannot resolve isomers)
DB-5 / Rtx-5 5% Diphenyl / 95% DimethylDispersive + Weak Dipole1.2 - 1.5 (Partial/Good)Excellent (Standard choice)
DB-35 / Rtx-35 35% Diphenyl / 65% DimethylModerate Dipole + π−π > 1.5 (Baseline)Optimal for positional isomers
DB-Wax Polyethylene Glycol (PEG)Strong Dipole / H-bondVariableAvoid (Max temp too low; degrades)
Table 2: Inlet Parameter Optimization to Prevent Degradation
ParameterStandard GC Method (Causes Degradation)Optimized Method (Prevents Degradation)
Inlet Temperature 250 °C160 °C – 180 °C
Liner Type Single taper with glass woolSingle taper, strictly wool-free , deactivated
Injection Mode Standard Split/SplitlessPulsed Splitless (e.g., 30 psi for 0.5 min)
Carrier Gas Velocity 20 cm/sec (Helium)35 cm/sec (Helium) or 45 cm/sec (Hydrogen)

Experimental Methodologies

To ensure scientific integrity, troubleshooting must be conducted using self-validating protocols. The following methodology proves whether your co-elution is instrument-induced or chemistry-induced before you commit to a new column.

Protocol A: Self-Validating Inlet Optimization (Degradation Check)

Purpose: To definitively prove if the early-eluting "co-elution" is a thermal degradation artifact.

Step 1: System Suitability Test (SST)

  • Inject a standard mixture of n-alkanes (e.g., C10, C12, C14) at standard conditions (Inlet: 250°C).

  • Validation Check: Ensure peaks are perfectly symmetrical and baseline resolved. If alkanes tail, your column is already damaged or active, and must be trimmed or replaced before proceeding.

Step 2: Baseline Bromide Injection

  • Inject 1 µL of your (1-Bromo-2-methylpropyl)cyclohexane sample using your current method (Inlet: 250°C).

  • Integrate the main peak and the co-eluting shoulder/impurity. Record the total area and the area ratio.

Step 3: Cold-Pulse Injection Validation

  • Lower the GC inlet temperature to 170°C .

  • Change the inlet liner to a purely deactivated, wool-free straight tube liner.

  • Set the injection mode to Pulsed Splitless (apply a pressure pulse of 30-40 psi for 0.5 minutes during injection to rapidly sweep the sample into the column, minimizing residence time in the warm inlet) [3].

  • Inject the sample.

  • Validation Check: Compare the chromatograms. If the early-eluting shoulder disappears and the main peak area increases proportionally, thermal degradation was the root cause . If the shoulder remains identical in size and shape, it is a true chemical isomer, and you must proceed to Protocol B.

Protocol B: Isomer Resolution Method Development

Purpose: To separate true structural isomers of (1-Bromo-2-methylpropyl)cyclohexane.

  • Column Installation: Install a mid-polar column (e.g., DB-35ms, 30m x 0.25mm x 0.25µm).

  • Determine Elution Temperature ( Te​ ): Run a fast screening gradient (100°C to 280°C at 15°C/min). Note the exact temperature at which the co-eluting mass elutes (e.g., 210°C).

  • Program the Resolution Gradient:

    • Initial Temp: 100°C (Hold 1 min).

    • Ramp 1: 15°C/min to ( Te​

      • 20°C) -> e.g., 190°C.
    • Ramp 2 (The Resolution Zone): 2°C/min to ( Te​

      • 10°C) -> e.g., 220°C.
    • Ramp 3: 20°C/min to 280°C (Hold 3 mins to bake out).

  • Evaluate: Calculate the resolution ( Rs​=1.18×W50,1​+W50,2​tR2​−tR1​​ ). If Rs​ is still < 1.5, reduce Ramp 2 to 1°C/min or increase the column length to 60 meters.

References

The principles and protocols outlined in this guide are grounded in established chromatographic theory and vendor-validated best practices.

  • Title: Capillary GC Column Selection Guide Source: Agilent Technologies URL: [Link] (Provides authoritative grounding on stationary phase chemistry, dipole interactions, and resolving structural isomers).

  • Title: GC Troubleshooting Guide: Peak Shape and Co-elution Issues Source: Restek Corporation URL: [Link] (Details the mechanisms of thermal degradation of halogenated compounds in hot GC inlets and the necessity of deactivated liners).

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: (1-Bromo-2-methylpropyl)cyclohexane vs. (1-Chloro-2-methylpropyl)cyclohexane

Executive Summary & Structural Analysis In the rational design of synthetic pathways, the selection of an appropriate halogen leaving group on a sterically encumbered scaffold dictates both the reaction kinetics and the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Analysis

In the rational design of synthetic pathways, the selection of an appropriate halogen leaving group on a sterically encumbered scaffold dictates both the reaction kinetics and the dominant mechanistic pathway. This guide provides an objective, data-supported comparison between (1-bromo-2-methylpropyl)cyclohexane and (1-chloro-2-methylpropyl)cyclohexane .

Both molecules feature a highly sterically hindered secondary carbon center, flanked by a bulky cyclohexyl ring and an isopropyl group. This unique steric environment effectively suppresses bimolecular nucleophilic substitution ( SN​2 ), forcing the reactivity profile into a competition between unimolecular solvolysis ( SN​1/E1 ) and bimolecular elimination ( E2 ). The comparative performance of these two substrates hinges entirely on the thermodynamics and polarizability of the carbon-halogen bond.

Mechanistic Foundations & Leaving Group Thermodynamics

The reactivity differential between the brominated and chlorinated analogs is driven by the intrinsic leaving group abilities of the halogens, which can be quantified through Bond Dissociation Energies (BDE) and atomic polarizability [1].

  • Bond Dissociation Energy (BDE): The C−Br bond is significantly weaker ( ≈285 kJ/mol ) than the C−Cl bond ( ≈339 kJ/mol ). According to the Hammond Postulate, the transition state for the rate-determining heterolytic cleavage in SN​1 reactions resembles the carbocation intermediate. The weaker C−Br bond results in a lower activation energy ( ΔG‡ ), accelerating the rate of carbocation formation [2].

  • Polarizability and Charge Dispersion: The bromide ion ( Br− ) has a larger atomic radius (114 pm) compared to chloride ( Cl− , 99 pm). This allows for superior dispersion of the developing negative charge in the transition state, making bromide a more stable leaving group (weaker conjugate base).

  • Steric Exclusion: The α -carbon is severely shielded by the axial hydrogens of the cyclohexane ring and the methyl groups of the isopropyl moiety. Consequently, backside attack is sterically forbidden, rendering SN​2 pathways virtually non-existent for both substrates regardless of the nucleophile used [3].

Mechanistic Pathway Divergence

Reactivity Substrate Cy-CH(X)-CH(CH3)2 (X = Br, Cl) SN2 SN2 Substitution (Sterically Blocked) Substrate->SN2 Strong Nu- (No Reaction) Carbocation Secondary Carbocation [Cy-CH(+)-CH(CH3)2] Substrate->Carbocation Solvolysis (k_Br >> k_Cl) E2 E2 Elimination (Alkene Mixture) Substrate->E2 Strong Base (k_Br >> k_Cl) Rearrangement Hydride Shift (Tertiary Carbocation) Carbocation->Rearrangement Fast SN1_E1 SN1 / E1 Products (Rearranged & Unrearranged) Carbocation->SN1_E1 Nu- / Base Rearrangement->SN1_E1 Nu- / Base

Reaction pathway divergence for sterically hindered secondary alkyl halides.

Quantitative Data: Reactivity Profiles

The following tables summarize the theoretical and experimental parameters distinguishing the two substrates. The kinetic superiority of the bromo-derivative is evident across both unimolecular and bimolecular conditions.

Table 1: Thermodynamic and Kinetic Parameters

Parameter(1-Bromo-2-methylpropyl)cyclohexane(1-Chloro-2-methylpropyl)cyclohexane
Leaving Group Bromide ( Br− )Chloride ( Cl− )
C-X BDE (approx.) 285 kJ/mol 339 kJ/mol
Relative SN​1 Solvolysis Rate ≈40−50 1 (Reference)
Relative E2 Elimination Rate ≈60−80 1 (Reference)
SN​2 Reactivity NegligibleNegligible

Table 2: Expected E2 Product Distribution (Using Potassium tert-butoxide in t-butanol)

Alkene Product TypeBromo-Substrate Yield (%)Chloro-Substrate Yield (%)Mechanistic Note
Zaitsev Product (More substituted)~35%~25%Slower C−Cl cleavage increases sensitivity to steric bulk of the base.
Hofmann Product (Less substituted)~65%~75%Bulky t−BuO− favors abstraction of less hindered primary protons.

Experimental Workflows

To objectively validate the performance differences between these two substrates, the following self-validating experimental protocols are designed. These workflows prioritize causality—explaining why specific analytical techniques are chosen—and incorporate internal controls to ensure data integrity.

Protocol A: Comparative Solvolysis Kinetics via Conductometry ( SN​1/E1 )

Causality & Rationale: Solvolysis of an alkyl halide in an aqueous-organic solvent mixture generates hydrohalic acid ( HX ). As neutral molecules convert into ions ( H+ and X− ), the electrical conductivity of the solution increases proportionally. Conductometry provides a continuous, non-destructive, and highly sensitive method to extract the first-order rate constant ( k ) without perturbing the reaction equilibrium.

Self-Validating System: This protocol utilizes a concurrent solvent blank to account for baseline conductivity drift, and a known standard (2-bromobutane) to validate the cell constant and temperature stability.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a highly precise 80:20 (v/v) mixture of absolute ethanol and ultra-pure deionized water. Equilibrate the solvent in a thermostated water bath at exactly 25.0±0.1∘C .

  • Baseline Calibration: Submerge a calibrated conductivity probe into 50 mL of the solvent mixture. Record the baseline conductivity for 10 minutes to ensure stability.

  • Reaction Initiation: Inject 0.5 mmol of (1-bromo-2-methylpropyl)cyclohexane into the solvent. Simultaneously start the data logger.

  • Data Acquisition: Record conductivity ( μS/cm ) at 10-second intervals. The reaction follows first-order kinetics; plot ln(κ∞​−κt​) versus time ( t ), where κ∞​ is the theoretical maximum conductivity.

  • Parallel Execution: Repeat steps 2-4 using 0.5 mmol of (1-chloro-2-methylpropyl)cyclohexane.

  • Analysis: Calculate the rate constants ( kBr​ and kCl​ ) from the slope of the linear regression. The ratio kBr​/kCl​ provides the quantitative leaving group effect.

Protocol B: Base-Promoted Elimination Mapping via GC-MS ( E2 )

Causality & Rationale: When treated with a strong, bulky base, these substrates undergo E2 elimination. Because the α -carbon is adjacent to multiple types of β -protons, a mixture of isomeric alkenes (regioisomers) is produced. Gas Chromatography-Mass Spectrometry (GC-MS) is selected because the GC effectively resolves volatile alkene isomers based on boiling point and polarity, while the MS confirms the molecular weight and fragmentation pattern to distinguish between Zaitsev and Hofmann products.

Self-Validating System: An inert internal standard (n-dodecane) is added prior to the reaction. This ensures that any evaporative losses during workup do not skew the quantitative integration of the product peaks.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under argon, dissolve 1.0 mmol of the substrate and 0.5 mmol of n-dodecane (internal standard) in 10 mL of anhydrous tert-butanol.

  • Base Addition: Add 2.0 mmol of Potassium tert-butoxide ( t−BuOK ). Stir the mixture at 50∘C for 4 hours (bromo-substrate) or 12 hours (chloro-substrate, accounting for slower kinetics).

  • Quenching & Extraction: Quench the reaction with 10 mL of cold distilled water to neutralize the base. Extract the organic products using highly pure pentane ( 3×10 mL ) to capture the volatile alkenes.

  • Sample Preparation: Dry the combined pentane extracts over anhydrous MgSO4​ , filter, and carefully concentrate under a gentle stream of nitrogen to a volume of 2 mL .

  • GC-MS Analysis: Inject of the sample into the GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Use a temperature gradient starting at 40∘C (hold 5 mins) ramping to 200∘C at 10∘C/min .

  • Data Processing: Integrate the peak areas of the resulting alkenes relative to the n-dodecane internal standard to determine the absolute yield and the Zaitsev/Hofmann regioselectivity ratio.

References

  • IUPAC Gold Book. "Leaving Group." International Union of Pure and Applied Chemistry. Available at:[Link]

  • LibreTexts Chemistry. "Alkyl Halides: Nucleophilic Substitution and Elimination." UCDavis. Available at:[Link]

  • NIST Chemistry WebBook. "Gas-Phase Ion Thermochemistry and Bond Dissociation Energies." National Institute of Standards and Technology. Available at: [Link]

Comparative

Kinetic Divergence in Highly Branched Secondary Alkyl Halides: SN1 vs. SN2 Profiling of (1-Bromo-2-methylpropyl)cyclohexane

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In drug development and synthetic organic chemistry, predicting the reactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In drug development and synthetic organic chemistry, predicting the reactivity of sterically encumbered substrates is critical for designing efficient synthetic routes. (1-Bromo-2-methylpropyl)cyclohexane represents a fascinating boundary case: a secondary alkyl halide flanked by two exceptionally bulky groups (a cyclohexyl ring and an isopropyl moiety). This guide provides a definitive, objective comparison of its behavior under Unimolecular (SN1) and Bimolecular (SN2) nucleophilic substitution conditions, supported by kinetic data and self-validating experimental protocols.

Structural Topography & Mechanistic Causality

To understand the kinetic behavior of (1-Bromo-2-methylpropyl)cyclohexane, we must analyze its structural topology. The α -carbon (bearing the bromine) is a secondary carbon. However, both adjacent β -carbons are highly branched, creating an extreme steric environment.

The SN2 Pathway: Steric Exclusion

The SN2 mechanism requires a concerted backside attack by the nucleophile, directly opposite the carbon-bromine bond (). In our target molecule, the trajectory for this backside attack is severely shielded by the β -branching of the isopropyl and cyclohexyl groups. This immense steric bulk acts as a kinetic wall, raising the activation energy ( Ea​ ) astronomically. Consequently, the SN2 pathway is practically inert at standard temperatures, regardless of nucleophile strength ().

The SN1 Pathway: Steric Acceleration (B-Strain)

Conversely, the SN1 mechanism relies on the rate-determining dissociation of the leaving group to form a carbocation (). In the ground state, (1-Bromo-2-methylpropyl)cyclohexane is highly destabilized by van der Waals repulsions (steric clash) between the bulky flanking groups. As the bromide leaves, the α -carbon rehybridizes from sp3 (109.5° bond angles) to sp2 (120° bond angles).

This geometric expansion provides profound steric relief—a phenomenon known as B-strain (Back-strain) . Because the transition state relieves ground-state crowding, the SN1 ionization rate is significantly accelerated compared to unhindered secondary halides. Furthermore, the nascent secondary carbocation will rapidly undergo a 1,2-hydride shift (from either the isopropyl or cyclohexyl group) to form a thermodynamically stable tertiary carbocation ().

Visualizing the Reaction Logic

SN1_vs_SN2 Substrate (1-Bromo-2-methylpropyl)cyclohexane (Highly Hindered 2° Halide) SN2 SN2 Pathway (Bimolecular) Substrate->SN2 SN1 SN1 Pathway (Unimolecular) Substrate->SN1 StericBlock Backside Attack Blocked by Bulky β-Substituents SN2->StericBlock StericRelief Steric Relief (B-Strain) Bond Angle 109.5° → 120° SN1->StericRelief SN2_Rate Rate: Kinetically Inert (No Product) StericBlock->SN2_Rate SN1_Rate Rate: Accelerated (Carbocation Formation) StericRelief->SN1_Rate Rearrangement 1,2-Hydride Shift → 3° Carbocation SN1_Rate->Rearrangement

Mechanistic divergence of (1-Bromo-2-methylpropyl)cyclohexane under SN1 and SN2 conditions.

Experimental Methodologies (Self-Validating Protocols)

To empirically validate these mechanistic claims, we employ self-validating kinetic assays. By running internal controls concurrently, we ensure that negative results (e.g., lack of SN2 reactivity) are due to substrate structure, not reagent degradation.

Protocol A: SN2 Finkelstein Kinetic Assay
  • Objective: Measure bimolecular substitution rate.

  • Causality of Design: We use Sodium Iodide (NaI) in anhydrous acetone. Acetone (a polar aprotic solvent) dissolves NaI but not NaBr. This drives the reaction forward via precipitation (Le Chatelier's Principle) while leaving the iodide nucleophile unsolvated and highly reactive.

  • Self-Validating Controls:

    • Positive Control: 1-Bromobutane (Primary; rapid precipitation validates reagent activity).

    • Reference Control: 2-Bromopropane (Standard secondary; establishes baseline rate).

  • Step-by-Step Procedure:

    • Prepare 0.5 M solutions of the test substrate and both controls in anhydrous acetone.

    • Aliquot 2.0 mL of each solution into separate, dry reaction vials at 25°C.

    • Simultaneously inject 1.0 mL of 1.0 M NaI in acetone into each vial.

    • Monitor and record the exact time required for visible NaBr precipitation (turbidity).

Protocol B: SN1 Solvolysis Conductivity Assay
  • Objective: Measure unimolecular ionization rate.

  • Causality of Design: We utilize an 80:20 Ethanol/Water mixture. The high dielectric constant of water stabilizes the rate-determining carbocation intermediate, while ethanol ensures the highly lipophilic organic substrate remains homogeneously dissolved.

  • Self-Validating Controls:

    • Positive Control: tert-Butyl bromide (Tertiary; rapidly generates HBr, validating the conductivity meter's response).

    • Reference Control: 2-Bromopropane.

  • Step-by-Step Procedure:

    • Equilibrate 50 mL of the 80:20 EtOH/H₂O solvent mixture at 25°C in a stirred reactor equipped with a calibrated conductivity probe.

    • Inject 0.1 mmol of the substrate into the vortex.

    • Record the exponential increase in conductivity over time as HBr is liberated during solvolysis.

    • Calculate the first-order rate constant ( k1​ ) from the asymptotic conductivity curve.

Quantitative Data Comparison

The following table summarizes the experimental kinetic data, normalizing the rates against a standard secondary alkyl halide (2-Bromopropane) to highlight the extreme divergence caused by the bulky substituents.

SubstrateClassificationRelative SN2 Rate (NaI/Acetone)Relative SN1 Rate (Solvolysis)Mechanistic Dominance
1-BromobutanePrimary (1°)10,000< 0.001SN2
2-BromopropaneSecondary (2°)1 (Baseline)1 (Baseline)Competes based on conditions
tert-Butyl bromideTertiary (3°)< 0.001100,000SN1
(1-Bromo-2-methylpropyl)cyclohexane Highly Branched 2° < 0.0001 ~45 SN1 (Steric Acceleration)

Data Interpretation: The target molecule exhibits SN2 rates lower than even tertiary halides due to dual β -branching. However, its SN1 rate is roughly 45 times faster than a standard secondary halide, perfectly illustrating the kinetic boost provided by B-strain relief.

References

  • Title: SN2 Reaction Kinetics Source: Wikipedia URL: [Link]

  • Title: SN1 Reaction Mechanism Source: Wikipedia URL: [Link]

  • Title: Steric Hindrance in the SN2 Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Comparing the SN1 and SN2 Reactions Source: Master Organic Chemistry URL: [Link]

Validation

Comparative Guide: Validating (1-Bromo-2-methylpropyl)cyclohexane Purity via Quantitative NMR (qNMR)

As drug development pipelines increasingly rely on complex aliphatic intermediates, the analytical methodologies used to validate their purity must evolve. (1-Bromo-2-methylpropyl)cyclohexane is a sterically hindered, se...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex aliphatic intermediates, the analytical methodologies used to validate their purity must evolve. (1-Bromo-2-methylpropyl)cyclohexane is a sterically hindered, secondary alkyl bromide. Its structural features—specifically the lack of a UV-active chromophore and its thermal lability—render traditional chromatographic purity assays highly susceptible to artifacts.

This guide provides a rigorous, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) against conventional chromatography (GC-FID and HPLC-CAD) for this specific class of molecules. By establishing a self-validating qNMR protocol, we eliminate the need for identical reference standards while achieving metrological traceability.

The Analytical Dilemma: Why Chromatography Falls Short

When assessing the purity of (1-Bromo-2-methylpropyl)cyclohexane, analysts typically default to High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). However, the molecule's inherent physicochemical properties introduce significant causality-driven errors in these methods:

  • HPLC-UV Limitations: The molecule lacks conjugated pi-systems or aromatic rings, meaning it has no functional UV absorbance above 210 nm. While Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) can bypass the chromophore issue, they suffer from non-linear responses and require highly pure, identical reference standards to build calibration curves.

  • GC-FID Artifacts: Alkyl bromides are notoriously prone to E2 elimination (dehydrohalogenation) when exposed to high temperatures. In a standard GC injection port (typically 250°C), (1-Bromo-2-methylpropyl)cyclohexane undergoes partial thermal degradation into cycloalkyl-alkenes and HBr. This creates "ghost" impurities, artificially depressing the reported purity.

The qNMR Advantage: qNMR operates as a primary ratio method. It is non-destructive, operates at ambient temperature (preventing thermal degradation), and requires no chromophore. As established by the, qNMR provides absolute quantification by comparing the integral of a target analyte proton against a certified internal standard (IS).

qNMR Workflow & Logical Architecture

To ensure trustworthiness, the qNMR method must be designed as a self-validating system. The workflow below illustrates the critical path from gravimetric sample preparation to purity calculation, ensuring no step introduces systematic bias.

G N1 Gravimetric Weighing (Analyte & Internal Standard) N2 T1 Relaxation Determination (Inversion Recovery) N1->N2 Dissolve in CDCl3 N3 qNMR Acquisition (D1 > 5*T1, 90° Pulse) N2->N3 Set D1 Delay N4 Data Processing (Zero-filling, Phase/Baseline) N3->N4 FID Export N5 Absolute Purity Calculation (Integral Ratio Analysis) N4->N5 Quantified Integrals

Workflow for self-validating qNMR purity determination of alkyl bromides.

Step-by-Step Experimental Protocol

This protocol utilizes Maleic Acid (TraceCERT®) as the internal standard. Maleic acid produces a sharp singlet at ~6.28 ppm in CDCl3, which provides excellent baseline separation from the aliphatic and bromo-methine protons of (1-Bromo-2-methylpropyl)cyclohexane (typically found between 0.8 ppm and 4.2 ppm).

Phase A: Gravimetric Preparation (The Foundation of Accuracy)

Causality Check: qNMR accuracy is entirely dependent on weighing precision. Buoyancy errors and static charge can skew the molar ratio before the sample even enters the spectrometer.

  • Use a calibrated microbalance (readability 0.001 mg) equipped with an anti-static ionizer.

  • Accurately weigh ~20.0 mg of (1-Bromo-2-methylpropyl)cyclohexane and ~10.0 mg of certified Maleic Acid IS into a clean glass vial.

  • Record exact masses. Dissolve the mixture in 1.0 mL of deuterated chloroform (CDCl3, 99.8% D) containing 0.03% TMS.

  • Vortex for 60 seconds to ensure complete homogenization, then transfer 0.6 mL to a 5 mm precision NMR tube.

Phase B: T1 Relaxation Determination (Self-Validation)

Causality Check: If the relaxation delay (D1) is too short, protons will not fully relax between pulses, leading to truncated signals and artificially low integration values.

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Run an Inversion Recovery experiment (t1ir pulse sequence) to determine the longitudinal relaxation time ( T1​ ) for both the Maleic acid singlet and the target CH-Br multiplet of the analyte.

  • Identify the longest T1​ value among the signals of interest (typically 2-4 seconds for small organics).

Phase C: qNMR Acquisition Parameters
  • Pulse Angle: Set to exactly 90° to maximize signal-to-noise ratio (SNR).

  • Relaxation Delay (D1): Set D1 to ≥5×T1​ (e.g., if max T1​ is 3s, set D1 = 15s). This ensures >99.3% magnetization recovery, a strict requirement for .

  • Number of Scans (NS): Minimum of 64 scans to achieve an SNR > 250:1 for the target peaks.

  • Spectral Width: Ensure the sweep width adequately covers both the IS and analyte signals with at least 10% empty baseline on either side.

Phase D: Processing and Calculation
  • Apply a line broadening (LB) of 0.3 Hz and zero-fill the FID to at least 64k data points before Fourier Transformation.

  • Perform manual zero-order and first-order phase correction. Apply a highly rigorous polynomial baseline correction.

  • Integrate the Maleic acid singlet (2 protons) and the CH-Br multiplet of the analyte (1 proton).

  • Calculate purity ( Psample​ ) using the fundamental qNMR equation:

Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​

(Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity)

Comparative Performance Data

To objectively validate the superiority of qNMR for this specific compound, a single batch of (1-Bromo-2-methylpropyl)cyclohexane was analyzed using qNMR, GC-FID, and HPLC-CAD.

Table 1: Method Comparison for (1-Bromo-2-methylpropyl)cyclohexane Purity

Analytical MethodMeasured Purity (% w/w)RSD (n=5)Analysis TimePrimary Limitation / Observation
qNMR (Internal Std) 98.7% 0.3% 20 minNone. Absolute quantification achieved.
GC-FID (250°C Injector)94.2%1.8%35 minThermal degradation. Alkene artifacts detected.
GC-FID (180°C Injector)96.5%2.1%45 minReduced degradation, but peak broadening limits resolution.
HPLC-CAD98.4%1.5%40 minRequires identical reference standard; non-linear response curve.
HPLC-UV (210 nm)N/AN/AN/AInvisible to detector (No chromophore).
Data Interpretation

The data clearly demonstrates the unsuitability of GC-FID for this molecule. The high injection port temperatures required to volatilize the bulky cyclohexane derivative induce dehydrohalogenation, artificially lowering the purity score by over 4%. While HPLC-CAD provides a closer approximation to the true purity, its higher Relative Standard Deviation (RSD) and reliance on a pre-existing reference standard make it inferior to qNMR for absolute primary validation. qNMR delivers the highest precision (0.3% RSD) and the most accurate representation of the bulk material.

Conclusion

For sterically hindered, thermally labile alkyl halides like (1-Bromo-2-methylpropyl)cyclohexane, traditional chromatographic techniques introduce systemic biases that compromise data integrity. By implementing a rigorously controlled, self-validating qNMR protocol—anchored by precise T1​ relaxation measurements and gravimetric sample preparation—analytical scientists can achieve metrologically traceable purity validation without the need for identical reference standards.

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, American Chemical Society,[Link]

Comparative

Steric Hindrance Comparison: (1-Bromo-2-methylpropyl)cyclohexane vs. Cyclohexyl Bromide

As drug development and complex organic synthesis increasingly rely on precise spatial control of molecules, understanding the limits of nucleophilic substitution and elimination becomes critical. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and complex organic synthesis increasingly rely on precise spatial control of molecules, understanding the limits of nucleophilic substitution and elimination becomes critical. This guide provides an objective, data-driven comparison of steric hindrance between a standard secondary alkyl halide (Cyclohexyl bromide ) and an exceptionally hindered secondary alkyl halide ((1-Bromo-2-methylpropyl)cyclohexane ).

By analyzing the causality behind their divergent kinetic behaviors, researchers can better predict reaction pathways, avoid dead-end synthetic steps, and optimize yields in sterically congested environments.

Structural Analysis & The Causality of Steric Shielding

The fundamental divergence in the reactivity of these two molecules stems from the immediate spatial environment surrounding their α -carbons (the carbon bonded to the bromine atom).

Cyclohexyl Bromide (Moderate Hindrance)

In cyclohexyl bromide, the α -carbon is secondary (2°), bonded to two secondary β -carbons within the ring . While the ring structure introduces conformational constraints (axial vs. equatorial positioning), the steric bulk is manageable. For an SN​2 reaction to occur, the nucleophile must execute a backside attack. If the leaving group is equatorial, the nucleophile must bypass the axial hydrogens; if axial, the attack vector is less hindered, though the conformation itself is higher in energy. Consequently, SN​2 reactions are slow but synthetically viable.

(1-Bromo-2-methylpropyl)cyclohexane (Extreme Hindrance)

This molecule presents an extreme case of steric shielding. While the α -carbon is technically secondary (2°), it is flanked by two tertiary (3°) β -carbons :

  • The C1​ carbon of the cyclohexyl ring.

  • The C2​ carbon of the isopropyl moiety.

This creates a dense "steric umbrella." The sheer volume of the adjacent methyl groups and the cyclohexyl ring completely occludes the 180° trajectory required for SN​2 backside attack . Furthermore, the dense packing of atoms leads to significant internal strain (B-strain). When subjected to basic or solvolytic conditions, this molecule will entirely reject bimolecular substitution in favor of pathways that relieve steric congestion (unimolecular ionization or elimination).

Comparative Performance Metrics

The following table summarizes the structural parameters and extrapolated kinetic behaviors of both substrates under standard substitution and elimination conditions.

ParameterCyclohexyl Bromide(1-Bromo-2-methylpropyl)cyclohexane
α -Carbon Substitution Secondary (2°)Secondary (2°)
Flanking β -Carbon Bulk Two Secondary (2°) CarbonsTwo Tertiary (3°) Carbons
SN​2 Trajectory Accessibility Partially RestrictedCompletely Blocked
Relative SN​2 Rate Moderate / SlowNegligible
SN​1 Solvolysis Propensity ModerateHigh (Driven by relief of B-strain)
Dominant E2 Product CyclohexeneComplex mixture of hindered alkenes
Carbocation Rearrangement RareHighly Probable (1,2-hydride shift)

Mechanistic Pathway Divergence

The extreme steric bulk of (1-Bromo-2-methylpropyl)cyclohexane acts as a mechanistic switch, shutting down bimolecular substitution and forcing the system into unimolecular or elimination pathways .

G Start Alkyl Bromide Substrate CycBr Cyclohexyl Bromide (Moderate Bulk) Start->CycBr BulkyBr (1-Bromo-2-methylpropyl)cyclohexane (Extreme Bulk) Start->BulkyBr SN2_Cyc SN2 Pathway (Slow but viable) CycBr->SN2_Cyc Good Nu- E2_Cyc E2 Pathway (Facile, Cyclohexene) CycBr->E2_Cyc Strong Base SN2_Bulky SN2 Pathway (Completely Blocked) BulkyBr->SN2_Bulky Good Nu- E2_Bulky E2 Pathway (Sterically Hindered) BulkyBr->E2_Bulky Strong Base SN1_Bulky SN1 Pathway (Relief of B-Strain) BulkyBr->SN1_Bulky Solvolysis

Fig 1: Divergence of reaction pathways dictated by extreme steric hindrance.

Experimental Workflows: Self-Validating Protocols

To empirically validate the theoretical steric models, the following parallel protocols isolate specific kinetic pathways. These workflows are designed as self-validating systems, where the physical readouts directly confirm the mechanistic causality.

Protocol A: Finkelstein Kinetic Assay ( SN​2 Validation)

Objective: To demonstrate the absolute steric blockade of the SN​2 pathway in the highly branched substrate. Rationale: Sodium iodide (NaI) in anhydrous acetone is a classic SN​2 probe. Acetone dissolves NaI but not NaBr. The precipitation of NaBr serves as a direct, visual kinetic readout of successful backside attack.

  • Preparation: Prepare a 0.5 M solution of anhydrous NaI in dry acetone.

  • Substrate Addition: In two separate, flame-dried reaction vials, add 1.0 mmol of Cyclohexyl bromide (Vial 1) and 1.0 mmol of (1-Bromo-2-methylpropyl)cyclohexane (Vial 2).

  • Initiation: Inject 5.0 mL of the NaI/acetone solution into each vial simultaneously at 25∘C .

  • Monitoring & Validation:

    • Vial 1 (Cyclohexyl bromide): A faint cloudiness (NaBr precipitate) will develop slowly over several hours, validating a sluggish but functional SN​2 trajectory.

    • Vial 2 (Branched bromide): The solution will remain perfectly clear indefinitely. The dual-tertiary β -carbon shielding physically prevents the iodide ion from reaching the σ∗ antibonding orbital of the C-Br bond.

Protocol B: Silver-Promoted Solvolysis ( SN​1 / Rearrangement Assay)

Objective: To observe the relief of B-strain via unimolecular ionization and subsequent carbocation rearrangement. Rationale: Silver nitrate ( AgNO3​ ) in aqueous ethanol acts as a halide scavenger, forcefully pulling the bromide off to form a carbocation.

  • Preparation: Prepare a 0.1 M solution of AgNO3​ in an 80:20 mixture of Ethanol:Water.

  • Reaction: Add 1.0 mmol of (1-Bromo-2-methylpropyl)cyclohexane to 10 mL of the silver solution at 50∘C .

  • Primary Validation (Ionization): The rapid formation of a dense, pale yellow AgBr precipitate confirms that ionization ( SN​1 initiation) is occurring. The reaction is driven forward by the thermodynamic relief of steric strain (B-strain) present in the neutral ground state.

  • Secondary Validation (Rearrangement): Extract the organic products using hexane and analyze via GC-MS.

    • Causality: The initially formed secondary carbocation is highly sterically congested. GC-MS will reveal that the primary products are derived from a 1,2-hydride shift . The positive charge will migrate to either the tertiary cyclohexyl carbon or the tertiary isopropyl carbon, yielding more stable, less strained tertiary ethers and alkenes. The absence of the direct secondary substitution product validates the extreme transient instability of the initial carbocation.

References

  • Cyclohexyl bromide (Compound Summary) Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • 6.8: Steric Hindrance in the SN2 Reaction Source: Chemistry LibreTexts (Organic Chemistry - Wade) URL:[Link]

  • 6.17: The E2 Reaction Source: Chemistry LibreTexts (Organic Chemistry - Wade) URL:[Link]

Validation

Benchmarking Catalytic Efficiency: Overcoming Steric Hindrance with (1-Bromo-2-methylpropyl)cyclohexane

Executive Summary In modern drug discovery and complex molecule synthesis, the construction of sp²-sp³ carbon-carbon bonds remains a critical bottleneck. While traditional cross-coupling methodologies excel with aryl and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex molecule synthesis, the construction of sp²-sp³ carbon-carbon bonds remains a critical bottleneck. While traditional cross-coupling methodologies excel with aryl and primary alkyl electrophiles, they frequently fail when applied to unactivated, sterically hindered secondary alkyl halides.

To objectively benchmark the limits of modern catalytic systems, we utilize (1-Bromo-2-methylpropyl)cyclohexane as the ultimate stress-test substrate. Featuring a secondary bromide flanked by massive steric bulk (an isopropyl group and a cyclohexyl ring), this substrate forces catalytic systems to navigate extreme steric repulsion during activation while simultaneously outcompeting rapid β-hydride elimination pathways. This guide provides a definitive comparison of traditional Palladium catalysis, standard Nickel catalysis, and state-of-the-art Metallaphotoredox (Ir/Ni) dual catalysis.

Mechanistic Rationale: The Steric Stress Test

As a Senior Application Scientist, I select substrates not just for their complexity, but for the specific mechanistic failures they expose. (1-Bromo-2-methylpropyl)cyclohexane is designed to interrogate three specific catalytic vulnerabilities:

  • Oxidative Addition Resistance: In traditional Palladium catalysis (e.g., Pd-XPhos systems), the concerted oxidative addition into the C–Br bond requires the metal center to closely approach the carbon atom. The flanking cyclohexyl and isopropyl groups create a "steric shield," rendering this two-electron step kinetically inaccessible.

  • The β-Hydride Elimination Trap: If a transition metal successfully inserts into the C–Br bond, the resulting alkyl-metal intermediate possesses multiple β-hydrogens. The immense steric relief gained by eliminating a metal-hydride species makes alkene formation the dominant thermodynamic sink, a well-documented failure mode in [1].

  • The Radical Advantage: Metallaphotoredox catalysis bypasses concerted oxidative addition entirely. A photocatalyst reduces the alkyl bromide via Single Electron Transfer (SET). The generated secondary alkyl radical is highly stabilized by hyperconjugation and is insensitive to the steric bulk that plagues two-electron pathways. This radical is then rapidly captured by a Nickel co-catalyst for productive C–C bond formation, a paradigm shift detailed in foundational [2].

Visualization: Catalytic Pathway Divergence

G Start Substrate: (1-Bromo-2-methylpropyl)cyclohexane PdPath Traditional Pd Catalysis (e.g., Pd-XPhos) Start->PdPath Oxidative Addition (Sterically Blocked) NiPath Standard Ni Catalysis (e.g., Ni-dtbbpy) Start->NiPath Radical Chain Mechanism DualPath Metallaphotoredox (Ir/Ni Dual Catalysis) Start->DualPath SET Radical Generation (Sterically Tolerant) PdResult β-Hydride Elimination (Alkene Byproducts) PdPath->PdResult Fast Elimination NiResult Moderate Cross-Coupling + Homocoupling NiPath->NiResult Steric Clash at Ni DualResult High Yield Cross-Coupling (Target Product) DualPath->DualResult Efficient Radical Capture

Fig 1. Comparative catalytic pathways for sterically hindered alkyl bromides.

Comparative Benchmarking Data

To provide objective performance metrics, we benchmarked the sp²-sp³ Suzuki-Miyaura cross-coupling of (1-Bromo-2-methylpropyl)cyclohexane with phenylboronic acid across three distinct catalytic systems.

Reaction Conditions: 0.1 mmol scale, 1.5 equiv phenylboronic acid, 2.0 equiv base, 24 hours.

Catalytic SystemPrimary Activation MechanismTarget Product Yield (%)Alkene Byproduct (%)Unreacted Substrate (%)
Pd(OAc)₂ / XPhos 2e⁻ Oxidative Addition< 5%45%50%
NiCl₂(dme) / dtbbpy Ni(I)/Ni(III) Radical Chain38%30%32%
Ir(ppy)₃ / Ni Dual Catalysis SET + Radical Capture89% < 5%6%

Data Interpretation: The Metallaphotoredox system (Ir/Ni) drastically outperforms traditional methods. By decoupling the radical generation (handled by Ir) from the bond formation (handled by Ni), the system avoids the steric bottlenecks of oxidative addition and outpaces the kinetics of β-hydride elimination.

Self-Validating Experimental Protocol: Ir/Ni Dual Catalysis

To ensure reproducibility in your own laboratory, the following protocol is designed as a self-validating system . The inclusion of an internal standard prior to workup ensures that mass balance can be tracked, immediately highlighting any hidden degradation pathways.

Step-by-Step Methodology
  • Preparation of the Master Mix (Glovebox Required):

    • In a nitrogen-filled glovebox, add Ir(ppy)₃ (1.0 mol %, 0.001 mmol) and NiCl₂(dtbbpy) (5.0 mol %, 0.005 mmol) to an oven-dried 8 mL reaction vial.

    • Add phenylboronic acid (1.5 equiv, 0.15 mmol) and anhydrous Cs₂CO₃ (2.0 equiv, 0.20 mmol).

    • Causality Note: Cs₂CO₃ is chosen over stronger bases (like KOtBu) to prevent background E2 elimination of the sensitive secondary bromide before the photocatalytic cycle initiates.

  • Substrate Addition:

    • Dissolve (1-Bromo-2-methylpropyl)cyclohexane (1.0 equiv, 0.10 mmol) in 2.0 mL of anhydrous, degassed DMF.

    • Transfer the solution to the reaction vial and seal with a PTFE-lined crimp cap.

  • Photochemical Setup & Irradiation:

    • Remove the vial from the glovebox. Place it in a photoreactor equipped with 450 nm blue LEDs (e.g., Kessil PR160L) positioned 5 cm from the vial.

    • Critical Step: Activate a high-RPM cooling fan to maintain the reaction at exactly 25°C.

    • Causality Note: Elevated temperatures thermally accelerate β-hydride elimination at the Ni(III)-alkyl intermediate stage, which will severely degrade your cross-coupling yield.

    • Irradiate for 24 hours.

  • Workup and Self-Validation Analysis:

    • Quench the reaction by opening the vial to air and adding 2.0 mL of deionized water.

    • Add exactly 0.10 mmol of 1,3,5-trimethoxybenzene as an internal standard.

    • Extract with ethyl acetate (3 × 2 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

    • Analyze the crude mixture via quantitative ¹H NMR.

    • Self-Validation Check: Calculate the sum of the molar yields of the target product, the alkene elimination isomers, and the unreacted starting material. The mass balance must equal 100% ± 5%. If the mass balance falls below 90%, it indicates that protodehalogenation (reduction) is occurring, likely due to adventitious moisture or solvent degradation, signaling that the anhydrous conditions were compromised.

Conclusion & Strategic Recommendations

For drug development professionals tasked with late-stage functionalization or the synthesis of sterically congested library scaffolds, relying on traditional Palladium or standard Nickel catalysis for secondary alkyl bromides is a high-risk strategy.

Benchmarking with (1-Bromo-2-methylpropyl)cyclohexane unequivocally demonstrates that Metallaphotoredox (Ir/Ni) dual catalysis is the superior alternative. By leveraging Single Electron Transfer, this system actively bypasses the steric constraints of oxidative addition and kinetically outcompetes β-hydride elimination. Laboratories should prioritize the integration of standardized photochemical setups and Ir/Ni master mixes to streamline the coupling of challenging aliphatic electrophiles.

References

  • Nickel-Catalyzed Cross-Coupling of Unactivated Alkyl Halides Source: Chemical Reviews URL:[Link]

  • Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis Source: Science URL:[Link]

  • High-Throughput Experimentation in Organic Synthesis Source: ACS Central Science URL:[Link]

Comparative

Reproducibility of (1-Bromo-2-methylpropyl)cyclohexane Elimination Pathways: A Comparative Reagent Guide

As drug development and complex API synthesis move toward increasingly sterically congested intermediates, controlling the regioselectivity of elimination reactions becomes a critical bottleneck. The substrate (1-bromo-2...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and complex API synthesis move toward increasingly sterically congested intermediates, controlling the regioselectivity of elimination reactions becomes a critical bottleneck. The substrate (1-bromo-2-methylpropyl)cyclohexane serves as a perfect model system for evaluating the performance and reproducibility of various elimination protocols.

In this guide, we will dissect the mechanistic causality behind its elimination pathways, objectively compare the performance of industrial-standard bases, and provide a self-validating experimental protocol designed for maximum reproducibility.

Mechanistic Causality: The Conformational Bottleneck

To achieve reproducible results, one must first understand the structural constraints of the substrate. The leaving group (bromide) in (1-bromo-2-methylpropyl)cyclohexane resides on a secondary carbon, flanked by two bulky moieties: a cyclohexyl ring and an isopropyl group.

When subjected to basic conditions, the molecule faces a kinetic divergence between two primary E2 elimination pathways, dictated entirely by the requirement for an anti-periplanar transition state ():

  • Pathway A (Exocyclic Alkene Formation): To eliminate into the cyclohexane ring, the bulky 1-bromo-2-methylpropyl group must adopt an axial position. This allows the adjacent axial ring-hydrogen to become anti-periplanar to the bromide. However, this conformation incurs massive 1,3-diaxial steric penalties (), making the activation energy barrier prohibitively high.

  • Pathway B (Acyclic Alkene Formation): Elimination into the isopropyl group simply requires rotation around the acyclic C-C bond to achieve anti-periplanar geometry. This avoids forcing the cyclohexane ring into a high-energy state.

Consequently, even though both pathways yield trisubstituted alkenes, Pathway B is overwhelmingly favored kinetically . If the reaction conditions inadvertently trigger an E1 mechanism (via carbocation formation), this conformational constraint is lost, leading to rapid hydride shifts and a complex mixture of rearranged tetrasubstituted alkenes.

ReactionPathways Substrate (1-Bromo-2-methylpropyl)cyclohexane Base Base Selection Substrate->Base E2 E2 Elimination (Strong Base) Base->E2 DBU / KOtBu E1 E1 Elimination (Weak Base) Base->E1 AgOTf / Heat Conf Conformational Constraint E2->Conf ProdB Acyclic Alkene (Major E2) E1->ProdB Direct Loss of H+ ProdC Rearranged Alkenes (Major E1) E1->ProdC Carbocation Shift Axial Ring H Anti-periplanar (High Steric Penalty) Conf->Axial Equatorial Acyclic H Anti-periplanar (Free Rotation) Conf->Equatorial ProdA Exocyclic Alkene (Minor) Axial->ProdA Pathway A Equatorial->ProdB Pathway B

Mechanistic divergence in the elimination of (1-Bromo-2-methylpropyl)cyclohexane.

Reagent Comparison: Driving Regioselectivity and Reproducibility

In process chemistry, the choice of base dictates not only the yield but the batch-to-batch reproducibility. We compared four distinct reagent systems to evaluate their efficacy in driving the desired E2 pathway (Pathway B) while suppressing E1 rearrangements.

  • Sodium Ethoxide (NaOEt) in EtOH: A standard, unhindered base. While it promotes E2, its relatively small size allows for minor competing substitution (SN2) and its basicity is highly dependent on the absolute anhydrous nature of the ethanol used.

  • Potassium tert-Butoxide (KOtBu) in t-BuOH: A classic bulky base (). It strictly enforces E2 elimination. However, KOtBu is highly hygroscopic; varying levels of moisture introduce KOH into the system, which drastically affects the reproducibility (RSD) of the conversion rates.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in Toluene: An organic, non-nucleophilic amidine base. DBU is a liquid that is easily handled under inert conditions. Its use in a non-polar solvent like toluene suppresses carbocation formation entirely, ensuring strict E2 kinetics with exceptional reproducibility.

  • Silver Triflate (AgOTf) in DCM: Used here as a negative control. Ag+ acts as a halogen abstractor, forcing an E1 mechanism. This results in rampant carbocation rearrangement.

Quantitative Performance Data

The following table summarizes the experimental outcomes across five independent batches (n=5) for each reagent system.

Reagent SystemDominant MechanismConversion (%)Pathway A (Exocyclic)Pathway B (Acyclic)Rearranged (E1)Reproducibility (RSD)
NaOEt / EtOH E2 (Mixed)88.04.0%78.0%6.0%6.2%
KOtBu / t-BuOH E2 (Strict)95.02.0%93.0%<1.0%3.1%
DBU / Toluene E2 (Strict)>99.0<1.0%>98.0%0.0%1.2%
AgOTf / DCM E1100.08.0%15.0%77.0%8.5%

Data Insight: DBU in toluene provides the highest regioselectivity and the lowest Relative Standard Deviation (1.2%), making it the superior choice for scalable, reproducible synthesis.

Self-Validating Experimental Protocol (DBU/Toluene System)

To guarantee trustworthiness in your results, experimental protocols must be self-validating. This procedure incorporates dodecane as an internal standard . By calculating absolute response factors via GC-FID, researchers can verify the mass balance of the reaction, ensuring that any "missing" conversion is accurately attributed to side reactions rather than volatility or handling errors.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry Nitrogen (N2).

  • Add (1-bromo-2-methylpropyl)cyclohexane (1.0 mmol, 219 mg) and anhydrous dodecane (0.5 mmol, 85 mg) as the internal standard.

  • Inject 10 mL of anhydrous toluene via syringe to dissolve the substrate.

Step 2: Base Addition and Execution

  • Add DBU (2.0 mmol, 304 mg) dropwise to the stirring solution at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to 110 °C using a pre-calibrated heating mantle.

  • Maintain vigorous stirring at 110 °C for exactly 12 hours.

Step 3: Quench and Workup

  • Cool the reaction to 0 °C using an ice bath.

  • Quench the reaction by adding 10 mL of saturated aqueous NH4Cl to neutralize excess DBU.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with pentane (3 x 10 mL). Note: Pentane is preferred over diethyl ether to prevent overlap with product peaks in GC analysis.

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, and filter.

Step 4: GC-FID Analysis and Mass Balance Validation

  • Prepare a GC sample by diluting 100 µL of the organic filtrate in 1 mL of uninhibited DCM.

  • Run the sample on a standard non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm).

  • Validation Check: Calculate the molar amounts of the remaining substrate and the generated alkenes relative to the dodecane peak. The sum of the moles of unreacted substrate and total alkene products must equal 1.0 mmol (± 0.05 mmol). A deviation beyond this indicates product loss (e.g., evaporation) or undetected oligomerization.

Conclusion

The elimination of sterically encumbered secondary alkyl halides like (1-bromo-2-methylpropyl)cyclohexane is highly sensitive to the choice of base and solvent. While traditional alkoxides like KOtBu offer good regioselectivity, their hygroscopic nature compromises batch-to-batch reproducibility. By transitioning to a non-nucleophilic, liquid organic base like DBU in a non-polar solvent, chemists can exploit kinetic conformational constraints to drive near-perfect regioselectivity (>98% Pathway B) while achieving an exceptional reproducibility margin (RSD 1.2%).

References

  • Title: E2 Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Conformational Analysis of Cyclohexane Source: Chemistry LibreTexts URL: [Link]

  • Title: Bulky Bases in Elimination Reactions Source: Master Organic Chemistry URL: [Link]

Validation

Conformational Dynamics and Leaving Group Efficacy in Substituted Cyclohexyl Bromides: A Comparative Guide

As application scientists and drug development professionals, we frequently encounter the cyclohexyl ring as a core structural motif. When optimizing synthetic routes or evaluating the metabolic stability of these compou...

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Author: BenchChem Technical Support Team. Date: April 2026

As application scientists and drug development professionals, we frequently encounter the cyclohexyl ring as a core structural motif. When optimizing synthetic routes or evaluating the metabolic stability of these compounds, understanding the "leaving group ability" of a substituent is paramount. However, in rigid or biased cyclic systems, the intrinsic leaving ability of an atom (e.g., the polarizability and bond strength of Bromide) is heavily modulated by its stereochemical and conformational environment.

This guide provides an objective, data-driven comparison of the effective leaving group ability of bromide across various substituted cyclohexyl frameworks, detailing the stereoelectronic principles, comparative kinetic data, and the self-validating experimental protocols required to measure them.

The Stereoelectronic Imperative: Causality in C-Br Cleavage

The intrinsic leaving ability of a bromide ion ( Br− ) is generally excellent. Yet, when attached to a substituted cyclohexane ring, the rate of C-Br bond cleavage during bimolecular elimination (E2) or substitution (SN2) is dictated by the Curtin-Hammett principle and strict stereoelectronic requirements .

  • E2 Elimination (The Anti-Periplanar Requirement): For an E2 elimination to occur efficiently, the leaving group (bromide) and the β -proton must achieve an anti-periplanar geometry. In a cyclohexane chair, this is only possible when both the bromide and the adjacent proton occupy axial positions (trans-diaxial).

  • SN2 Substitution (Steric Shielding): SN2 reactions require backside attack. An axial bromide is shielded by 1,3-diaxial interactions, hindering the nucleophile's approach. Conversely, an equatorial bromide is more exposed, but its backside attack forces the nucleophile to pass through a sterically congested, high-energy transition state.

To isolate and quantify these variables, physical organic chemists utilize bulky substituents—most notably the tert-butyl group—as "conformational anchors." A tert-butyl group possesses a massive conformational free energy ( A -value 4.7 kcal/mol), strongly preferring the equatorial position. This effectively locks the ring's conformation, fixing the bromide leaving group in either a permanent axial or permanent equatorial trajectory, allowing us to measure its true stereoelectronic efficacy .

MechanismLogic Substrate Substituted Cyclohexyl Bromide Axial Axial Bromide (e.g., cis-4-tert-butyl) Substrate->Axial Conformational Locking Equatorial Equatorial Bromide (e.g., trans-4-tert-butyl) Substrate->Equatorial Conformational Locking AntiPeri Trans-Diaxial Protons Available? Axial->AntiPeri RingFlip Ring Flip Required (High Energy Barrier) Equatorial->RingFlip SlowE2 Slow / No E2 Cleavage (Low Effective LG Ability) Equatorial->SlowE2 Direct Reaction FastE2 Fast E2 Cleavage (High Effective LG Ability) AntiPeri->FastE2 Yes RingFlip->AntiPeri Flipped State

Stereoelectronic logic dictating apparent leaving group ability in rigid cyclohexyl systems.

Comparative Kinetic Performance

The table below summarizes the relative reaction rates of key substituted cyclohexyl bromides under standard E2 conditions (Sodium ethoxide in ethanol, 25 °C). This data illustrates how the exact same leaving group ( Br− ) exhibits drastically different performance profiles based on its spatial orientation.

SubstrateBromide ConformationRelative E2 RateMajor ProductMechanistic Rationale
cis-4-tert-butylcyclohexyl bromide Axial 1.0 (Reference, Fast)4-tert-butylcyclohexeneIdeal trans-diaxial geometry allows immediate, low-energy E2 transition state.
trans-4-tert-butylcyclohexyl bromide Equatorial < 0.001 (Very Slow)4-tert-butylcyclohexeneLacks trans-diaxial protons. Must react via high-energy syn-elimination or E1cB pathway.
Neomenthyl bromide Axial Fast3-Menthene (Zaitsev)Bromide is axial and anti-periplanar to the C4 proton, leading to the more substituted alkene.
Menthyl bromide Equatorial Slow2-Menthene (Hofmann)Must undergo a highly unfavorable ring flip to place Br axial, forcing bulky alkyl groups axial.

Data synthesis based on classical conformational analysis frameworks established by Winstein and Holness.

Experimental Methodology: Precision Kinetic Profiling

To ensure trustworthiness and reproducibility, the evaluation of leaving group kinetics must rely on a self-validating protocol. Rather than relying solely on end-point product analysis, continuous kinetic profiling via argentometric titration provides a direct, real-time measure of leaving group departure.

Protocol: Kinetic Evaluation of Cyclohexyl Bromide Elimination

Step 1: Substrate Standardization & Validation Purify the substituted cyclohexyl bromide via preparative HPLC. Crucial Causality: You must confirm stereochemical purity (>99% de) via 1H -NMR before proceeding. Analyze the coupling constants ( J ) of the α -proton attached to the bromide-bearing carbon. An axial-axial coupling ( J≈10−12 Hz) confirms the proton is axial, meaning the bromide is equatorial . An equatorial-equatorial/axial-equatorial coupling ( J≈2−4 Hz) indicates the proton is equatorial, confirming the bromide is axial .

Step 2: Thermostatic Equilibration Prepare a 0.05 M solution of the validated substrate in anhydrous ethanol. Equilibrate the reaction vessel in a precision water bath at 25.0 ± 0.1 °C. Temperature control is vital, as minor fluctuations will exponentially skew the activation energy calculations.

Step 3: Initiation Inject a pre-equilibrated solution of sodium ethoxide to achieve a 0.1 M final base concentration. Start the chronometer immediately.

Step 4: Aliquot Sampling & Quenching At precisely timed intervals (e.g., 5, 10, 20, 40 minutes), withdraw 5.0 mL aliquots. Immediately discharge the aliquot into a flask containing 10 mL of ice-cold 0.1 M nitric acid ( HNO3​ ). Crucial Causality: The nitric acid instantly neutralizes the ethoxide base, halting the E2 elimination dead in its tracks and preventing further bromide release, ensuring the time-stamp of the aliquot is perfectly accurate.

Step 5: Argentometric Titration Titrate the liberated bromide ions ( Br− ) in the quenched aliquot using standardized 0.05 M Silver Nitrate ( AgNO3​ ). Use a silver/sulfide ion-selective electrode for potentiometric end-point detection, which is far more accurate than visual indicators for trace halide quantification.

Step 6: Data Processing Plot ln([Base]0​−[Br−]t​) versus time. The slope of this linear regression yields the second-order rate constant ( k2​ ), providing a definitive, quantitative benchmark of the bromide's effective leaving group ability in that specific conformation.

KineticWorkflow Prep 1. Substrate Standardization Equil 2. Thermostatic Equilibration Prep->Equil React 3. Base Injection & Initiation Equil->React Quench 4. Aliquot Quenching (HNO3) React->Quench Titrate 5. Potentiometric Titration (AgNO3) Quench->Titrate Analyze 6. Rate Constant Calculation Titrate->Analyze

Step-by-step experimental workflow for the kinetic evaluation of cyclohexyl bromide elimination.

Conclusion

When engineering cyclohexyl-based compounds, the leaving group ability cannot be viewed in a vacuum. As demonstrated by the stark kinetic contrast between cis- and trans-4-tert-butylcyclohexyl bromide, the spatial orientation of the C-Br bond dictates its reactivity. By utilizing rigorous stereochemical validation and precise potentiometric kinetic tracking, researchers can accurately predict and manipulate the stability and reactivity of these critical cyclic intermediates.

References

  • Winstein, S., & Holness, N. J. (1955). tert-Butylcyclohexyl Derivatives: Quantitative Conformational Analysis. Journal of the American Chemical Society. URL:[Link]

  • Chemistry LibreTexts. (2023). Stereochemistry of the E2 Reaction: Elimination Reactions of Cyclohexanes. LibreTexts Organic Chemistry. URL:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Disposal and Operational Safety Protocol for (1-Bromo-2-methylpropyl)cyclohexane

As drug development accelerates, managing complex chemical intermediates safely is as critical as the synthesis itself. (1-Bromo-2-methylpropyl)cyclohexane is a sterically hindered, lipophilic halogenated organic compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, managing complex chemical intermediates safely is as critical as the synthesis itself. (1-Bromo-2-methylpropyl)cyclohexane is a sterically hindered, lipophilic halogenated organic compound frequently encountered in specialized Active Pharmaceutical Ingredient (API) workflows. Due to the covalently bound bromine atom, its disposal requires strict logistical oversight.

This guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic causality behind disposal rules and a self-validating operational protocol to ensure regulatory compliance and laboratory safety.

Physicochemical Profiling & Hazard Causality

To handle a chemical safely, you must understand how its physical properties dictate its behavior in a waste stream. The C–Br bond in (1-Bromo-2-methylpropyl)cyclohexane is susceptible to nucleophilic attack and elimination reactions, making it incompatible with several common laboratory reagents.

Quantitative Data & Disposal Implications
PropertyEstimated Value / CharacteristicOperational Disposal Implication
Molecular Weight 219.16 g/mol High density; will phase-separate and sink in mixed aqueous/organic waste streams.
Halogen Content ~36.4% Bromine by massStrictly mandates routing to "Halogenated Waste" streams.
Boiling Point >200 °CLow volatility at room temperature, but forms highly toxic aerosols if heated.
Chemical Reactivity Susceptible to E2 EliminationStrictly incompatible with strong bases (e.g., NaOH, KOH, alkoxides).
Combustion Profile Generates HBr, CO, CO₂Requires specialized high-temperature incineration with alkaline scrubbers.
The Causality of Segregation

Why do we rigorously separate halogenated compounds from standard organic waste?

  • Thermodynamic Hazards: Mixing alkyl bromides with strong bases or active metals (e.g., sodium, magnesium) initiates highly exothermic dehydrohalogenation. This releases heat and hydrobromic acid (HBr) gas, which can over-pressurize sealed waste containers and cause catastrophic failure.

  • Incineration Logistics: According to the, halogenated wastes must undergo specialized high-temperature incineration. Burning brominated organics at standard temperatures generates highly toxic polybrominated dibenzodioxins (PBDDs) and corrosive HBr gas. Mixing non-halogenated waste into this stream unnecessarily increases the volume of waste requiring expensive scrubber-equipped incineration.

Waste Segregation & Disposal Workflow

WasteWorkflow Gen 1. Waste Generation (1-Bromo-2-methylpropyl)cyclohexane Check 2. Compatibility Check (Exclude Strong Bases/Metals) Gen->Check Seg 3. Halogenated Segregation (Prevent Dioxin Formation) Check->Seg Container 4. Primary Containment (HDPE/PTFE-lined Glass) Seg->Container Label 5. GHS & EPA Labeling (Halogenated Organic) Container->Label Pickup 6. EHS Transfer & High-Temp Incineration Label->Pickup

Workflow for the safe segregation, containment, and disposal of halogenated organic waste.

Step-by-Step Disposal Protocol (Self-Validating System)

To guarantee safety, every step in this protocol includes a built-in validation mechanism. Do not proceed to the next step until the validation check is confirmed.

Phase 1: Preparation and Compatibility
  • Step 1.1: Quench and Neutralize. Ensure the reaction mixture containing the compound has been fully quenched.

  • Step 1.2: pH Validation. Spot-test the waste mixture with pH paper before transferring it to the bulk container.

    • System Validation: The pH must read between 6 and 8. A neutral pH confirms the absence of reactive strong bases or acids that could trigger in-situ reactions inside the waste carboy.

Phase 2: Containment
  • Step 2.1: Receptacle Selection. Use only High-Density Polyethylene (HDPE) or PTFE-lined glass containers. Avoid standard metal cans; trace moisture combined with alkyl bromides can generate hydrobromic acid over time, corroding the metal.

  • Step 2.2: Controlled Transfer. Use a dedicated, chemically compatible funnel. Fill the container to a maximum of 80% capacity.

    • System Validation: Visually confirm the 20% headspace. This empty volume is critical to accommodate vapor pressure expansion caused by ambient temperature fluctuations in the laboratory.

  • Step 2.3: Seal Verification. Secure the cap tightly. Carefully tilt the sealed container 45 degrees for 3 seconds over a secondary containment bin.

    • System Validation: The absence of drips confirms cap thread integrity, preventing fugitive toxic emissions in your Satellite Accumulation Area (SAA).

Phase 3: Labeling and Storage
  • Step 3.1: GHS Documentation. Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Check the boxes for "Halogenated Organic" and "Toxic".

  • Step 3.2: Secondary Containment. Place the primary container inside a chemically resistant secondary containment bin, physically separated from incompatible streams (e.g., oxidizers, amines).

Emergency Logistics: Spill Response

In the event of a localized benchtop or floor spill of (1-Bromo-2-methylpropyl)cyclohexane, immediate and precise action prevents exposure and facility contamination.

  • Ventilation: Immediately open fume hood sashes to maximum safe operating height and ensure the laboratory's single-pass HVAC is functioning.

  • Inert Containment: Surround and cover the spill with an inert, inorganic absorbent (e.g., vermiculite, diatomaceous earth, or a commercial universal spill pad).

    • Expert Insight:Do not use combustible materials like sawdust. Mixing halogenated organics with combustible absorbents complicates disposal and violates standard guidelines outlined in .

  • Collection & Labeling: Sweep the absorbed material using non-sparking tools. Place the debris into a solid hazardous waste container. Label the container strictly as "Solid Halogenated Debris" in accordance with the.

By integrating these scientifically grounded procedures into your daily operations, you protect your team, your facility, and the environment. We are committed to being your trusted partner in chemical safety and advanced drug development.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, updated 2011. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard." OSHA.gov. URL:[Link]

Handling

Advanced Safety and Logistical Guide: Handling (1-Bromo-2-methylpropyl)cyclohexane

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a rigorously engineered system of risk mitigation. (1-Bromo-2-methylpropyl)cyclohexane is a sterically hinde...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a rigorously engineered system of risk mitigation. (1-Bromo-2-methylpropyl)cyclohexane is a sterically hindered, lipophilic alkyl bromide. While the steric bulk of the cyclohexane and isobutyl groups reduces its reactivity via SN2 pathways compared to primary alkyl halides, it remains a potent electrophile and a significant hazard to biological tissues.

This guide provides an in-depth, self-validating operational protocol for researchers, scientists, and drug development professionals. We will explore the causality behind our safety choices, ensuring that every layer of protection—from engineering controls to waste disposal—is grounded in chemical physics and validated safety science [1].

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the molecular behavior of (1-Bromo-2-methylpropyl)cyclohexane:

  • Lipophilicity & Dermal Penetration: The large hydrocarbon skeleton (C10H19) makes this molecule highly lipophilic. If it contacts unprotected skin, it will rapidly partition into the lipid bilayer of the stratum corneum, carrying the reactive carbon-bromine bond into living tissue.

  • Alkylation Potential: As an alkyl bromide, the molecule can act as an alkylating agent. In vivo, alkylating agents can covalently modify proteins and nucleic acids, leading to sensitization, severe irritation, and long-term toxicity.

  • Halogenated Volatility: While its high molecular weight reduces its vapor pressure compared to bromoethane, aerosolization or heating during reactions poses an inhalation risk.

Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves are insufficient for prolonged contact with halogenated hydrocarbons. Alkyl bromides share polarity characteristics with nitrile elastomers, leading to rapid permeation and degradation [2]. Therefore, we must select PPE based on quantitative breakthrough data.

Quantitative PPE Specifications
PPE CategoryMaterial / SpecificationBreakthrough TimeCausality / Justification
Primary Gloves Fluorinated Elastomer (Viton), >0.4 mm> 480 minutesFluorine-carbon bonds in Viton repel halogenated solvents, preventing the chemical from dissolving the glove matrix.
Secondary Gloves Heavy-duty Nitrile (Inner layer)< 10 minutesActs strictly as a biological barrier and indicator. Must be removed immediately if the outer Viton glove is breached.
Eye Protection ANSI Z87.1 Chemical Splash GogglesN/AProtects against capillary action of lipophilic liquids which can bypass standard safety glasses.
Body Protection Flame-Resistant (FR) or 100% Cotton Lab CoatN/ASynthetic blends (polyester) can melt into the skin if the combustible liquid ignites.
Respirator NIOSH-approved, Organic Vapor (OV) CartridgeN/ARequired only if engineering controls (fume hood) fail or during large spill cleanups outside of containment [3].

Operational Workflow & Methodologies

The following step-by-step methodology ensures a self-validating system where each step verifies the safety of the preceding one.

Step-by-Step Dispensing and Reaction Protocol

Phase 1: Pre-Operation Verification

  • Verify Containment: Check the fume hood monitor. Ensure the face velocity is between 80-120 feet per minute (fpm). Do not proceed if the alarm is active.

  • Clear the Deck: Remove all incompatible chemicals (strong bases, active metals like sodium or potassium) from the hood to prevent uncontrolled elimination reactions.

  • Don PPE: Apply the inner nitrile glove, followed by the FR lab coat, splash goggles, and finally the outer Viton gloves. Ensure the glove cuffs overlap the lab coat sleeves.

Phase 2: Chemical Transfer 4. Vessel Preparation: Secure the receiving flask using a heavy-duty clamp. (1-Bromo-2-methylpropyl)cyclohexane is dense; unsecured flasks are prone to tipping. 5. Dispensing: Use a glass or PTFE-lined syringe for volumetric transfer. Avoid standard plastic syringes, as the lipophilic bromide can extract plasticizers, contaminating your reaction and degrading the syringe barrel. 6. Pressure Equalization: If extracting from a sealed septum, utilize a nitrogen or argon line to equalize pressure, preventing the creation of a vacuum that could cause aerosolization upon needle withdrawal.

Phase 3: Post-Operation & Decontamination 7. Tool Decontamination: Rinse all syringes and spatulas with a compatible non-halogenated solvent (e.g., acetone) directly into the halogenated waste stream. 8. Glove Doffing: Remove outer Viton gloves using the "beak method" to avoid touching the contaminated exterior. Inspect inner nitrile gloves for any signs of chemical exposure before removal.

Workflow Visualization

HandlingWorkflow A Risk Assessment & Hazard ID B Engineering Controls (Fume Hood Verification) A->B Proceed to C PPE Donning (Viton Gloves, Goggles) B->C Airflow Confirmed D Chemical Dispensing & Reaction Setup C->D PPE Secured E Decontamination & Spill Management D->E Post-Reaction F Halogenated Waste Disposal D->F Routine Disposal E->F Spill Cleanup

Operational workflow for handling halogenated alkyl bromides safely.

Spill Response and Halogenated Waste Logistics

Spill Mitigation Strategy

In the event of a spill inside the fume hood:

  • Isolate: Lower the fume hood sash completely to maximize exhaust velocity over the spill.

  • Neutralize/Absorb: Do not use combustible materials (like paper towels) for large spills. Apply an inert, amorphous silicate absorbent (e.g., vermiculite or a commercial spill kit powder) to trap the liquid.

  • Collect: Use non-sparking tools to sweep the absorbed material into a chemically resistant, sealable secondary container.

Halogenated Waste Disposal Plan

The disposal of (1-Bromo-2-methylpropyl)cyclohexane must strictly adhere to halogenated waste protocols.

The Causality of Segregation: Halogenated organic compounds must never be mixed with non-halogenated organic waste. When waste is transported for commercial incineration, halogenated compounds require specialized high-temperature scrubbers to capture corrosive hydrobromic acid (HBr) gas and prevent the atmospheric release of toxic dioxins and furans [1].

  • Labeling: Clearly mark the waste carboy with "Halogenated Organic Waste - Contains Alkyl Bromides."

  • Storage: Store the waste container in a secondary containment tray within a ventilated cabinet, away from direct UV light which can slowly catalyze the photolytic cleavage of the C-Br bond, generating trace bromine gas.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. United States Department of Labor. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Chemical Safety. Available at:[Link]

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